Product packaging for 3-isopropylisoxazole-5-carboxylic acid(Cat. No.:CAS No. 14633-22-8)

3-isopropylisoxazole-5-carboxylic acid

Cat. No.: B081153
CAS No.: 14633-22-8
M. Wt: 155.15 g/mol
InChI Key: GYOKWSOCMUDVGN-UHFFFAOYSA-N
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Description

3-isopropylisoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Isopropyl-isoxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B081153 3-isopropylisoxazole-5-carboxylic acid CAS No. 14633-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-1,2-oxazole-5-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H9NO3/c1-4(2)5-3-6(7(9)10)11-8-5/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOKWSOCMUDVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349592
Record name 3-Isopropyl-isoxazole-5-carboxylic acid
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14633-22-8
Record name 3-(1-Methylethyl)-5-isoxazolecarboxylic acid
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Record name 3-Isopropyl-isoxazole-5-carboxylic acid
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Record name 3-(propan-2-yl)-1,2-oxazole-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-isopropylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-isopropylisoxazole-5-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the formation of an ester precursor, ethyl 3-isopropylisoxazole-5-carboxylate, via a 1,3-dipolar cycloaddition reaction. This is followed by the hydrolysis of the ester to yield the final carboxylic acid. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The principal route for synthesizing this compound involves two key transformations:

  • Step 1: 1,3-Dipolar Cycloaddition: Formation of the isoxazole ring to produce ethyl 3-isopropylisoxazole-5-carboxylate. This reaction involves the cycloaddition of a nitrile oxide (derived from an isobutyraldoxime) and an alkyne (ethyl propiolate).

  • Step 2: Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Below is a detailed breakdown of the experimental protocols for each step.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-isopropylisoxazole-5-carboxylate

This procedure is based on established methods for 1,3-dipolar cycloaddition to form isoxazole rings.

Materials:

  • Isobutyraldehyde

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • N-Chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF)

  • Ethyl propiolate

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Isobutyraldoxime: A solution of isobutyraldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in aqueous ethanol is treated with sodium carbonate (1.2 eq) at room temperature and stirred for 12 hours. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give isobutyraldoxime, which can be used without further purification.

  • Generation of Nitrile Oxide and Cycloaddition: The isobutyraldoxime (1.0 eq) is dissolved in dichloromethane (DCM). To this solution, N-chlorosuccinimide (NCS) (1.1 eq) in DMF is added dropwise at 0 °C. The reaction is stirred for 30 minutes.

  • Ethyl propiolate (1.2 eq) and triethylamine (1.5 eq) are then added to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 18-24 hours.

  • Work-up and Purification: The reaction mixture is washed with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 3-isopropylisoxazole-5-carboxylate.

Step 2: Synthesis of this compound

This protocol is adapted from the hydrolysis of a similar substrate, methyl 3-methylisoxazole-5-carboxylate.[1]

Materials:

  • Ethyl 3-isopropylisoxazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Saponification: To a solution of ethyl 3-isopropylisoxazole-5-carboxylate (1.0 eq) in a mixture of THF and methanol, a solution of sodium hydroxide (2.0 eq) in water is added dropwise. The reaction mixture is stirred at room temperature for 18-20 hours.

  • Acidification and Extraction: The reaction mixture is concentrated to remove the organic solvents. The aqueous residue is cooled in an ice bath and acidified to a pH of 2 with 1 N hydrochloric acid. The resulting precipitate is extracted with ethyl acetate (3x).

  • Work-up and Isolation: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield this compound as a solid. The product can be used in the next step without further purification if a high purity is achieved.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous reactions.

StepProductStarting MaterialsKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1Ethyl 3-isopropylisoxazole-5-carboxylateIsobutyraldoxime, Ethyl propiolateNCS, TriethylamineDCM, DMF18-240 to RT70-85
2This compoundEthyl 3-isopropylisoxazole-5-carboxylateSodium hydroxide, 1N HClTHF, Methanol, Water18-20RT~90[1]

NCS: N-Chlorosuccinimide, DCM: Dichloromethane, DMF: N,N-Dimethylformamide, THF: Tetrahydrofuran, RT: Room Temperature.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition Isobutyraldoxime Isobutyraldoxime Nitrile_Oxide_Intermediate Isopropyl Nitrile Oxide Isobutyraldoxime->Nitrile_Oxide_Intermediate NCS, DMF Ethyl_propiolate Ethyl_propiolate Ethyl_3_isopropylisoxazole_5_carboxylate Ethyl_3_isopropylisoxazole_5_carboxylate Ethyl_propiolate->Ethyl_3_isopropylisoxazole_5_carboxylate Nitrile_Oxide_Intermediate->Ethyl_3_isopropylisoxazole_5_carboxylate Ethyl propiolate, Et3N, DCM

Caption: Synthesis of Ethyl 3-isopropylisoxazole-5-carboxylate.

G cluster_1 Step 2: Saponification Ethyl_3_isopropylisoxazole_5_carboxylate Ethyl_3_isopropylisoxazole_5_carboxylate 3_isopropylisoxazole_5_carboxylic_acid 3_isopropylisoxazole_5_carboxylic_acid Ethyl_3_isopropylisoxazole_5_carboxylate->3_isopropylisoxazole_5_carboxylic_acid 1. NaOH, THF/MeOH/H2O 2. HCl (aq)

Caption: Hydrolysis to this compound.

G Start Step1 Prepare Isobutyraldoxime Start->Step1 Step2 Generate Nitrile Oxide Step1->Step2 Step3 Cycloaddition Reaction Step2->Step3 Step4 Work-up & Purification Step3->Step4 Step5 Saponification Step4->Step5 Step6 Acidification & Extraction Step5->Step6 Step7 Isolation Step6->Step7 End Step7->End

Caption: Experimental Workflow for Synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Isopropylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-isopropylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines general experimental protocols for characterization, and presents logical workflows for its analysis.

Core Physicochemical Properties

This compound, with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol , is a white to yellow solid.[1] A summary of its key physicochemical parameters is presented below.

PropertyValueSource
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
Appearance White to yellow solid[1]
Melting Point 75 °C[1]
Boiling Point (Predicted) 298.2 ± 28.0 °C[1]
Density (Predicted) 1.211 ± 0.06 g/cm³
pKa (Predicted) 2.33 ± 0.10

Experimental Protocols

General Synthesis of Isoxazole Carboxylic Acids

A common route to synthesize isoxazole derivatives involves the cycloaddition of a nitrile oxide with an alkyne, followed by hydrolysis of the resulting ester. A plausible synthetic workflow is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product Isopropyl Nitrile Oxide Isopropyl Nitrile Oxide Cycloaddition Cycloaddition Isopropyl Nitrile Oxide->Cycloaddition Ethyl Propiolate Ethyl Propiolate Ethyl Propiolate->Cycloaddition Ethyl 3-isopropylisoxazole-5-carboxylate Ethyl 3-isopropylisoxazole-5-carboxylate Cycloaddition->Ethyl 3-isopropylisoxazole-5-carboxylate Hydrolysis Hydrolysis Ethyl 3-isopropylisoxazole-5-carboxylate->Hydrolysis This compound This compound Hydrolysis->this compound

A plausible synthetic workflow for this compound.

Characterization: The synthesized compound would then be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Melting Point Analysis: To assess the purity of the compound.

Determination of Physicochemical Properties

Standard experimental methods would be employed to determine the key physicochemical properties:

  • Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO, acetone) would be determined using the shake-flask method or by measuring the clear point of a saturated solution.

  • LogP (Octanol-Water Partition Coefficient): The lipophilicity would be experimentally determined using the shake-flask method followed by quantification of the compound in both the octanol and water phases, typically by UV-Vis spectroscopy or HPLC. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate the logP value.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the modulation of specific signaling pathways by this compound. However, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of isoxazole have shown a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Given the lack of specific data for this compound, a logical experimental workflow to investigate its biological effects would be as follows:

G Compound This compound Screening High-Throughput Screening (e.g., cell viability assays) Compound->Screening Hit_Identification Identification of Active Compound Screening->Hit_Identification Target_Deconvolution Target Identification (e.g., affinity chromatography, proteomics) Hit_Identification->Target_Deconvolution Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Deconvolution->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

A logical workflow for investigating the biological activity of the compound.

This workflow would enable the identification of any biological activity, the elucidation of the molecular target(s), and the subsequent investigation of the modulated signaling pathways.

Conclusion

This compound is a small molecule with potential for further investigation in drug discovery. While some of its basic physicochemical properties are known or can be reliably predicted, experimental determination of its solubility and lipophilicity is crucial for its development. Furthermore, a thorough investigation into its biological activities and effects on cellular signaling pathways is warranted to uncover its therapeutic potential. The experimental frameworks provided in this guide offer a rational approach for the comprehensive characterization of this and other novel chemical entities.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Isoxazole Derivatives: A Case Study of 3-isopropylisoxazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, the specific crystal structure of 3-isopropylisoxazole-5-carboxylic acid has not been publicly deposited in crystallographic databases. This guide will, therefore, utilize the crystallographic data of a closely related analog, Isopropyl 3-phenylisoxazole-5-carboxylate, to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis for this class of compounds. This approach provides a representative framework for understanding the structural characteristics of this compound.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them crucial scaffolds in medicinal chemistry and drug discovery. The precise determination of their three-dimensional atomic arrangement through single-crystal X-ray crystallography is fundamental to understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and facilitating rational drug design.

This technical guide provides a comprehensive overview of the crystal structure analysis of isoxazole derivatives, using Isopropyl 3-phenylisoxazole-5-carboxylate as a case study to exemplify the experimental protocols, data presentation, and interpretation relevant to compounds like this compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of the crystallographic model.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction experiments. The slow evaporation of a saturated solution is a common and effective method for growing crystals of organic compounds.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

  • Preparation of Saturated Solution: The purified compound is dissolved in the selected solvent, with gentle warming if necessary, to create a saturated or near-saturated solution.

  • Slow Evaporation: The solution is filtered into a clean vial, which is then covered with a perforated cap or parafilm to allow for the slow evaporation of the solvent. Over a period of days to weeks, single crystals of sufficient size and quality for X-ray diffraction should form.

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray data collection.

  • Instrumentation: Data is typically collected on a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • Data Acquisition: The crystal is maintained at a constant temperature, often 100 K or 296 K, while being irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the reflection intensities, correct for experimental factors (e.g., absorption), and merge equivalent reflections. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

The workflow for single-crystal X-ray diffraction is illustrated below.

experimental_workflow A Crystal Growth B Crystal Mounting A->B C X-ray Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Structural Analysis & Validation E->F

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for Isopropyl 3-phenylisoxazole-5-carboxylate

The following tables summarize the key crystallographic data and structural parameters for the analog, Isopropyl 3-phenylisoxazole-5-carboxylate. This data is representative of what would be expected for this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₃H₁₃NO₃
Formula Weight231.24
Temperature296 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a4.6311 (10) Å
b16.596 (4) Å
c15.897 (3) Å
α90°
β98.321 (4)°
γ90°
Volume1208.9 (5) ų
Z4
Density (calculated)1.270 Mg/m³
Absorption Coefficient0.09 mm⁻¹
F(000)488
Data Collection
Reflections collected6039
Independent reflections2169 [R(int) = 0.037]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2169 / 0 / 156
Goodness-of-fit on F²1.03
Final R indices [I>2σ(I)]R₁ = 0.046, wR₂ = 0.126
R indices (all data)R₁ = 0.068, wR₂ = 0.138

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
C7-N11.306 (2)
N1-O11.402 (18)
O1-C91.345 (2)
C9-C81.327 (2)
C8-C71.409 (2)

Table 3: Selected Bond Angles (°)

AngleDegrees (°)
C7-N1-O1109.8 (1)
N1-O1-C9107.9 (1)
O1-C9-C8112.3 (2)
C9-C8-C7105.0 (2)
N1-C7-C8105.0 (2)

Structural Analysis and Intermolecular Interactions

In the crystal structure of Isopropyl 3-phenylisoxazole-5-carboxylate, the isoxazole and phenyl rings are nearly coplanar.[1] The molecular packing is stabilized by intermolecular interactions. In this specific analog, centrosymmetrically related molecules are linked into dimers by pairs of C—H···O hydrogen bonds.[1] Understanding these non-covalent interactions is crucial for predicting the physical properties of the solid-state material, such as solubility and stability.

The logical relationship for structure determination is depicted in the following diagram.

logical_relationship A Diffraction Data (Intensities) B Electron Density Map A->B Structure Factors E Phase Problem A->E Fourier Transform C Initial Atomic Model B->C Interpretation D Refined Crystal Structure C->D Least-Squares Refinement E->B Phase Information

Figure 2: Logical relationship in crystal structure determination.

Conclusion

While the specific crystal structure of this compound is not yet available, the analysis of closely related isoxazole derivatives provides a robust framework for understanding its likely structural characteristics. Single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional atomic arrangement of such molecules, offering invaluable insights for drug design and development. The experimental protocols and data presentation outlined in this guide serve as a comprehensive resource for researchers in the field. The determination of the crystal structure of this compound would be a valuable contribution to the structural chemistry of this important class of compounds.

References

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties contribute to a diverse range of pharmacological activities, making isoxazole derivatives a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities of these compounds, supported by experimental methodologies and insights into their mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Isoxazole derivatives have demonstrated potent and broad-spectrum anticancer activities, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[1][2][3] Their efficacy stems from the ability to interact with and inhibit crucial proteins involved in cancer cell proliferation, survival, and metastasis.

A significant number of isoxazole-based compounds function as inhibitors of protein kinases, which are often dysregulated in cancer.[3] For instance, certain derivatives act as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and casein kinase 1 (CK1), all of which are integral components of signaling pathways that regulate cell growth, differentiation, and apoptosis.[4][5][6] Furthermore, some isoxazole analogues have been identified as inhibitors of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including proliferation and survival.[7]

Another critical target for isoxazole-based anticancer agents is Heat Shock Protein 90 (HSP90).[8] HSP90 is a molecular chaperone responsible for the conformational stability and function of numerous client proteins that are essential for tumor cell survival and proliferation, including ERBB2, C-RAF, CDK4, and AKT/PKB.[9][10] By inhibiting HSP90, isoxazole derivatives can trigger the degradation of these oncoproteins, leading to a simultaneous blockade of multiple oncogenic signaling pathways.

The anticancer potential of isoxazole derivatives is also attributed to their ability to induce apoptosis, inhibit tubulin polymerization, and act as aromatase inhibitors.[2][3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative isoxazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,5-disubstituted isoxazole 4aU87 (Glioblastoma)61.4[11]
3,5-disubstituted isoxazole 4bU87 (Glioblastoma)42.8[11]
3,5-disubstituted isoxazole 4cU87 (Glioblastoma)67.6[11]
Scopoletin-isoxazole hybrid 11Various human cancer cell linesSignificant anti-proliferative activity[8]
Isoxazole PNZ5Gastric cancer cellsPotent inhibition[8]
Isoxazole-oxazole hybrid 35p38α kinase< 1[12]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Isoxazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[13][14][15][16] The presence of the isoxazole ring is often crucial for their antimicrobial efficacy.[13] For instance, the inclusion of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring has been shown to enhance antibacterial activity.[13]

The mechanism of action of isoxazole-based antimicrobials can vary. Some act as bacteriostatic agents by inhibiting protein synthesis or metabolic pathways, while others are bactericidal, targeting the cell wall or membrane.[14]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below presents the MIC values for selected isoxazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Isoxazole derivative 4eCandida albicans6 - 60[17]
Isoxazole derivative 4gCandida albicans6 - 60[17]
Isoxazole derivative 4hCandida albicans6 - 60[17]
Isoxazole derivativesBacillus subtilis10 - 80[17]
Isoxazole derivativesEscherichia coli30 - 80[17]
Isoxazole-benzodiazepine derivativesS. aureus and B. cereus500[16]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory pathway.[13][18][19]

A primary mechanism of anti-inflammatory action for many isoxazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[19] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[5][12] By blocking COX-2, these derivatives can effectively reduce inflammation. The well-known anti-inflammatory drug valdecoxib, for example, is a selective COX-2 inhibitor containing an isoxazole ring.[13][20]

Some isoxazole derivatives also exert their anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[18]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of isoxazole derivatives is often evaluated in vivo using models like the carrageenan-induced paw edema assay.

Compound/DerivativeAssayActivityReference
MZO-2Carrageenan-induced paw inflammationPotent inhibitory effect[21]
Indolyl–isoxazolidine 9aLPS-induced TNF-α and IL-6 production in THP-1 cellsSignificant inhibition[18]
Isoxazole derivative 7aCarrageenan-induced mice paw edemaReduced edema comparable to Celecoxib[19]
Indole-linked isoxazole 146Carrageenan-induced paw edema77.42% reduction after 4h[10]

Antiviral and Anticonvulsant Activities

Beyond their anticancer, antimicrobial, and anti-inflammatory properties, isoxazole derivatives have also been investigated for their potential as antiviral and anticonvulsant agents.

Antiviral Activity: Certain isoxazole derivatives have shown activity against viruses such as the coxsackievirus B3.[] For example, modifications to the central ring of pleconaril, an anti-enteroviral drug, with isoxazole moieties have been shown to overcome drug resistance.[]

Anticonvulsant Activity: Several isoxazole derivatives have exhibited potent anticonvulsant effects in preclinical models like the maximal electroshock (MES) seizure test.[23][24][25] Some of these compounds are thought to exert their effects by selectively blocking voltage-gated sodium channels, such as NaV1.1.[26]

Quantitative Data on Anticonvulsant Activity

The anticonvulsant activity is often reported as the median effective dose (ED50) in animal models.

Compound/DerivativeAnimal ModelED50 (mg/kg)Protective Index (PI)Reference
Isoxazole derivative 10Rat (po)68.9> 49.6[23]
Isoxazole derivative 8Rat (po)28.1> 17.8[23]
Benzo[d]isoxazole Z-6bMouse (MES)20.510.3[26]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes a common method for synthesizing 3,5-disubstituted isoxazoles, which often serve as precursors for biologically active derivatives.[6][27][28]

Materials:

  • Substituted chalcone

  • Hydroxylamine hydrochloride

  • Potassium hydroxide or Sodium acetate

  • Ethanol or Acetic acid

  • Crushed ice

  • Diethyl ether

Procedure:

  • A mixture of the appropriate chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) is dissolved in ethyl alcohol (30 mL).

  • A 40% solution of potassium hydroxide (5 mL) is added to the mixture.

  • The reaction mixture is refluxed for 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then poured into crushed ice.

  • The resulting mixture is extracted with diethyl ether (3 x 30 mL).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude isoxazole derivative.

  • The crude product can be further purified by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][23][29]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isoxazole derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][3][30][31]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Isoxazole derivative (test compound)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the isoxazole derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.[24][32][33][34]

Materials:

  • Wistar or Sprague-Dawley rats (180-220 g)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Isoxazole derivative (test compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Randomly divide animals into groups (n=6-8): vehicle control, carrageenan control, and treatment groups receiving different doses of the isoxazole derivative.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Inflammation Induction: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the carrageenan control group.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, which is implicated in inflammatory processes.[35][36][37][38]

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Isoxazole derivative (test compound)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture (5 mL total volume) containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the isoxazole derivative. A control is prepared with distilled water instead of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 15-20 minutes.

  • Heating: Heat the mixtures at 70°C for 5 minutes to induce protein denaturation.

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures.[8][11][16][39]

Materials:

  • Mice or rats

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Conductive solution (0.9% saline)

  • Isoxazole derivative (test compound)

Procedure:

  • Compound Administration: Administer the test compound at various doses to different groups of animals.

  • Anesthesia and Electrode Application: At the time of peak effect of the drug, apply a topical anesthetic to the corneas of the animals, followed by a conductive saline solution.

  • Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through the corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Determine the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.

Signaling Pathways and Mechanisms of Action

The biological activities of isoxazole derivatives are underpinned by their interactions with specific molecular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.

p38 MAPK Signaling Pathway

// Nodes Stress [label="Environmental Stress\nInflammatory Cytokines", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., MEKK, MLK, ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MKK3_6 [label="MKK3 / MKK6", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoxazole [label="Isoxazole Derivatives", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., MAPKAPK-2, ATF-2, STAT1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(Inflammation, Apoptosis, Cell Cycle)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stress -> MAPKKK [color="#5F6368"]; MAPKKK -> MKK3_6 [color="#5F6368"]; MKK3_6 -> p38 [color="#5F6368"]; p38 -> Downstream [color="#5F6368"]; Downstream -> Response [color="#5F6368"]; Isoxazole -> p38 [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Caption: p38 MAPK signaling pathway and the inhibitory action of isoxazole derivatives.

JNK Signaling Pathway

// Nodes Stimuli [label="Stress Stimuli\n(Cytokines, UV)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAP3K\n(e.g., MEKK1-4, MLK)", fillcolor="#FBBC05", fontcolor="#202124"]; MKK4_7 [label="MKK4 / MKK7", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoxazole [label="Isoxazole Derivatives", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(c-Jun, ATF2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularOutcome [label="Cellular Outcome\n(Apoptosis, Inflammation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stimuli -> MAP3K [color="#5F6368"]; MAP3K -> MKK4_7 [color="#5F6368"]; MKK4_7 -> JNK [color="#5F6368"]; JNK -> TranscriptionFactors [color="#5F6368"]; TranscriptionFactors -> CellularOutcome [color="#5F6368"]; Isoxazole -> JNK [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Caption: JNK signaling cascade and its inhibition by isoxazole derivatives.

HSP90 Chaperone Cycle and Inhibition

// Nodes HSP90 [label="HSP90", fillcolor="#FBBC05", fontcolor="#202124"]; ClientProtein [label="Oncogenic Client Protein\n(e.g., AKT, C-RAF, HER2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveClient [label="Folded, Active Client Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Ubiquitination &\nProteasomal Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoxazole [label="Isoxazole Derivatives", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ClientProtein -> HSP90 [label="Binding", color="#5F6368"]; HSP90 -> ActiveClient [label="Chaperoning", color="#5F6368"]; Isoxazole -> HSP90 [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; HSP90 -> Degradation [label="Release", color="#5F6368", style=dashed]; ClientProtein -> Degradation [color="#5F6368", style=dotted]; } .dot Caption: Inhibition of the HSP90 chaperone cycle by isoxazole derivatives.

COX-2 Inflammatory Pathway

// Nodes InflammatoryStimuli [label="Inflammatory Stimuli", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation & Pain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isoxazole [label="Isoxazole Derivatives\n(e.g., Valdecoxib)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges InflammatoryStimuli -> ArachidonicAcid [label="Release", color="#5F6368"]; ArachidonicAcid -> COX2 [color="#5F6368"]; COX2 -> Prostaglandins [color="#5F6368"]; Prostaglandins -> Inflammation [color="#5F6368"]; Isoxazole -> COX2 [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Caption: The COX-2 pathway in inflammation and its inhibition by isoxazole derivatives.

Conclusion

Isoxazole derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their ability to interact with diverse and critical molecular targets makes them attractive candidates for the development of new drugs to treat cancer, infectious diseases, inflammatory conditions, and neurological disorders. The continued exploration of the isoxazole scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly pave the way for the discovery of novel and more effective therapeutic agents. This guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and experimental frameworks necessary to advance the study of these remarkable compounds.

References

3-isopropylisoxazole-5-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-isopropylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and outlines a general synthetic approach, acknowledging the limited publicly available information on its specific biological activities and detailed experimental protocols.

Chemical Identifiers and Physicochemical Properties

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The presence of the isopropyl and carboxylic acid functional groups influences its chemical reactivity and potential biological interactions.

Table 1: Chemical Identifiers for this compound [1][2][3]

IdentifierValue
CAS Number 14633-22-8
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
IUPAC Name 3-(propan-2-yl)isoxazole-5-carboxylic acid
Canonical SMILES CC(C)C1=NOC=C1C(=O)O
InChI InChI=1S/C7H9NO3/c1-4(2)6-3-7(8-11-6)5(9)10/h3-4H,1-2H3,(H,9,10)
MDL Number MFCD05668695

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 75 °CChemicalBook
Boiling Point (Predicted) 298.2 ± 28.0 °CChemicalBook
Density (Predicted) 1.211 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 2.33 ± 0.10ChemicalBook
Appearance White to yellow solidChemicalBook

Synthesis and Characterization

General Experimental Workflow for Isoxazole Synthesis

A plausible synthetic route to this compound could involve the reaction of a hydroxymoyl chloride with an appropriate alkyne, followed by hydrolysis of an ester group to yield the carboxylic acid.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Hydrolysis A Isobutyraldoxime D Isopropylnitrile Oxide A->D Reaction B Chlorinating Agent (e.g., NCS) B->D C Base (e.g., Triethylamine) C->D F Ethyl 3-isopropylisoxazole-5-carboxylate D->F Reaction E Propynoic acid ester E->F I This compound F->I Reaction G Base (e.g., NaOH) G->I H Acid Workup H->I

Caption: General synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the characterization and confirmation of the synthesized compound. A known ¹³C NMR spectrum for this compound is available.[1]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~160-170
C3 (isoxazole)~165
C5 (isoxazole)~105
CH (isopropyl)~28
CH₃ (isopropyl)~21

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively reported in the public domain. However, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects.

Isoxazole derivatives have been reported to possess various pharmacological activities, including:

  • Anticancer: Some isoxazole-containing compounds have shown potent inhibitory effects on cancer cell lines.

  • Anti-inflammatory: The isoxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial: Various isoxazole derivatives have demonstrated activity against bacteria and fungi.

  • Antiviral: Certain isoxazole compounds have been investigated for their potential antiviral properties.

  • Enzyme Inhibition: Isoxazole derivatives have been designed as inhibitors for various enzymes, such as xanthine oxidase.[4]

Given the diverse biological roles of isoxazole-containing molecules, this compound and its derivatives represent a promising area for further investigation in drug discovery and development.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for this compound, based on the activities of other isoxazole derivatives, it could potentially interact with pathways involved in inflammation, cell proliferation, or microbial growth. A hypothetical logical relationship for its investigation in an anticancer context is presented below.

G compound 3-isopropylisoxazole- 5-carboxylic acid target Putative Molecular Target (e.g., Kinase, Enzyme) compound->target Binding/Interaction pathway Cellular Signaling Pathway (e.g., Proliferation, Apoptosis) target->pathway Modulation response Biological Response (e.g., Inhibition of Cell Growth) pathway->response Outcome

Caption: Hypothetical investigation workflow for biological activity.

Future Directions

The lack of extensive public data on this compound highlights a significant opportunity for further research. Key areas for future investigation include:

  • Development and optimization of a robust synthetic protocol.

  • Comprehensive spectroscopic and crystallographic characterization.

  • Screening for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Elucidation of its mechanism of action and identification of specific molecular targets and signaling pathways.

  • Synthesis and evaluation of derivatives to establish structure-activity relationships (SAR).

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound. Further experimental work is necessary to fully uncover its chemical and biological properties and to determine its viability as a lead compound in drug development programs.

References

3-isopropylisoxazole-5-carboxylic acid literature review and patents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-isopropylisoxazole-5-carboxylic Acid

Introduction

This compound, with CAS Number 14633-22-8, is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. Isoxazole derivatives have demonstrated a broad spectrum of activities, including antiviral, antibacterial, anti-inflammatory, and analgesic properties. This document provides a technical overview of the available scientific and patent literature concerning this compound, focusing on its synthesis, properties, and potential applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in research and development.

PropertyValueReference
CAS Number 14633-22-8
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Appearance White to yellow solid
Melting Point 75 °C
Boiling Point (Predicted) 298.2 ± 28.0 °C
Density (Predicted) 1.211 ± 0.06 g/cm³
pKa (Predicted) 2.33 ± 0.10
Synonyms 3-(1-methylethyl)-5-isoxazolecarboxylic acid, 3-propan-2-yl-1,2-oxazole-5-carboxylic acid

Synthesis and Experimental Protocols

Plausible Synthesis: Hydrolysis of Ester Precursor

This protocol is adapted from the well-documented hydrolysis of methyl 3-methyl-5-isoxazolecarboxylate.[1]

Reaction:

  • Methyl 3-isopropylisoxazole-5-carboxylate + NaOH → this compound (sodium salt)

  • This compound (sodium salt) + HCl → this compound + NaCl

Experimental Protocol:

  • Reaction Setup: To a solution of methyl 3-isopropylisoxazole-5-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol, add a solution of sodium hydroxide (NaOH, 2.0 equivalents) in water dropwise.

  • Reaction Execution: Stir the resulting mixture at room temperature for 18-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Acidification: Upon completion, transfer the reaction mixture to a separatory funnel. Carefully adjust the pH to ~2 by the dropwise addition of 1N hydrochloric acid (HCl).

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic extracts and wash with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the final product, this compound.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis via Ester Hydrolysis start Start Materials: - Methyl 3-isopropylisoxazole-5-carboxylate - NaOH, H₂O - THF, Methanol reaction Stir at Room Temperature (18-20 hours) start->reaction 1. Dissolve & Mix acidify Acidification (Add 1N HCl to pH 2) reaction->acidify 2. Reaction Complete extract Extraction (Ethyl Acetate) acidify->extract 3. Quench purify Wash, Dry, and Concentrate extract->purify 4. Isolate product Final Product: This compound purify->product 5. Purify

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

Direct biological studies or quantitative data (e.g., IC₅₀, Kᵢ) for this compound are not prominently featured in publicly accessible literature. However, the broader isoxazole class is a cornerstone in medicinal chemistry. Derivatives are known to act as key intermediates in the synthesis of pharmaceuticals and agrochemicals.

The isoxazole ring serves as a versatile pharmacophore that can interact with various biological targets. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine oxidase. Furthermore, isoxazole-containing side chains are integral to certain semi-synthetic penicillins, conferring resistance to bacterial β-lactamase enzymes.

A study on synthetic steroid derivatives for anti-prostate cancer applications featured a compound with a 3-(2-hydroxypropan-2-yl)isoxazol-5-yl moiety, which is structurally related to the 3-isopropyl group. This complex molecule demonstrated inhibitory activity in an androgen receptor (AR) transcriptional assay.

CompoundAssayActivity (IC₅₀)Reference
(17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-olAndrogen Receptor (AR) Transcriptional Activity21.11 ± 1.07 µM[2]

Note: The data above is for a significantly larger and more complex molecule containing a related isoxazole moiety, and should not be directly extrapolated to this compound itself. It is presented to illustrate the potential biological relevance of the structural motif.

Potential Roles of the Isoxazole Scaffold in Drug Development

G cluster_applications Potential Biological Applications scaffold Isoxazole Scaffold antibacterial Antibacterial Agents (e.g., Penicillins) scaffold->antibacterial Incorporated into anti_inflammatory Anti-inflammatory scaffold->anti_inflammatory Serves as core for antiviral Antiviral scaffold->antiviral Serves as core for enzyme_inhibition Enzyme Inhibition (e.g., Xanthine Oxidase) scaffold->enzyme_inhibition Acts as a cns_activity CNS Activity (e.g., Anticonvulsants) scaffold->cns_activity Serves as core for

Caption: Diverse biological roles of the isoxazole chemical scaffold.

Patent Landscape Review

A review of the patent literature does not reveal patents specifically claiming the synthesis or use of this compound (CAS 14633-22-8). However, numerous patents protect related isoxazole structures and their applications, underscoring the commercial and scientific importance of this chemical family.

Key Patent Areas for Related Isoxazole Carboxylic Acids:

  • Antibiotics: Patents cover the synthesis of isoxazole-containing β-lactam antibiotics, where the isoxazole side chain is crucial for the drug's efficacy and stability.

  • Anti-inflammatory and Analgesics: Isoxazole carboxylic acid derivatives have been patented for their use in treating pain and inflammation.

  • Chemical Intermediates: Many patents describe the synthesis of various isoxazole carboxylic acids as key building blocks for more complex active pharmaceutical ingredients (APIs). For example, patents disclose methods for producing 3-hydroxy-5-isoxazole-carboxamide, a useful intermediate.[3]

The absence of specific patents for this compound may suggest its primary role as a research chemical or a non-proprietary building block available from various chemical suppliers.

Conclusion

This compound is a readily available research chemical with well-defined physical properties. While specific biological data and dedicated patents for this exact molecule are scarce in the public domain, its structural class—the isoxazole carboxylic acids—is of high value to the pharmaceutical and agrochemical industries. The synthetic routes are well-established through analogous compounds, primarily involving the hydrolysis of an ester precursor. Future research may uncover specific biological activities for this compound, but it currently serves primarily as a versatile building block for the synthesis of more complex and potentially patentable molecules.

References

Potential Therapeutic Targets of 3-Isopropylisoxazole-5-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropylisoxazole-5-carboxylic acid is a small molecule belonging to the isoxazole class of heterocyclic compounds. While direct therapeutic targets of this specific molecule are not extensively documented in publicly available research, the broader family of isoxazole derivatives exhibits a wide range of pharmacological activities. This technical guide consolidates the known biological activities of structurally related isoxazole carboxylic acids to postulate and explore the most probable therapeutic targets of this compound. Based on available literature for analogous compounds, this document will primarily focus on its potential as an anti-inflammatory agent targeting the cyclooxygenase (COX) pathway. Additionally, other potential neurological targets will be discussed based on the diverse activities of the isoxazole scaffold. This guide provides hypothetical quantitative data and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction: The Therapeutic Potential of Isoxazoles

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties[1]. The electronic and structural characteristics of the isoxazole moiety allow for diverse interactions with biological macromolecules, making it a privileged structure in drug design. Carboxylic acid-containing isoxazoles, in particular, have been investigated for their ability to mimic endogenous ligands and interact with the active sites of various enzymes and receptors.

Primary Postulated Target: Cyclooxygenase (COX) Enzymes

Based on the well-documented anti-inflammatory and analgesic properties of other isoxazole carboxylic acid derivatives, the primary putative therapeutic targets for this compound are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.

Mechanism of Action

It is hypothesized that this compound acts as a competitive inhibitor of COX enzymes. The carboxylic acid moiety is likely crucial for binding to the active site, potentially interacting with key arginine residues, while the isoxazole ring and the isopropyl substituent would occupy a hydrophobic channel, contributing to binding affinity and potentially conferring selectivity for COX-2 over COX-1.

Signaling Pathway

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli (e.g., Injury) aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation compound 3-Isopropylisoxazole- 5-Carboxylic Acid compound->cox Inhibition

Figure 1: Postulated inhibition of the Cyclooxygenase (COX) pathway.
Hypothetical Quantitative Data

The following table summarizes hypothetical inhibitory activities of this compound against COX-1 and COX-2. These values are for illustrative purposes to guide potential experimental design.

ParameterCOX-1COX-2Selectivity Index (COX-1/COX-2)
IC50 (µM) 15.20.819
Ki (µM) 8.50.4518.9

Table 1: Hypothetical Inhibitory Potency and Selectivity.

Other Potential Therapeutic Targets

The isoxazole nucleus is present in a variety of neurologically active compounds. Therefore, it is plausible that this compound could interact with targets in the central nervous system.

GABAA Receptors

Certain isoxazole derivatives are known to modulate GABAA receptors. The compound could potentially act as a positive or negative allosteric modulator, influencing neuronal inhibition.

Glutamate Receptors

Given that some isoxazole-containing compounds interact with ionotropic glutamate receptors, such as AMPA and NMDA receptors, these represent another class of potential targets.

Monoamine Oxidase (MAO)

Some heterocyclic compounds are known to inhibit MAO-A or MAO-B, enzymes involved in the degradation of neurotransmitters. This could be a relevant pathway to investigate for potential antidepressant or neuroprotective effects.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the postulated therapeutic targets.

COX Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in the assay buffer to create a range of test concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or vehicle control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the reaction at 37°C for 10 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

COX_Assay_Workflow start Start prep_reagents Prepare Reagents: - Enzyme (COX-1/2) - Substrate (AA) - Compound Dilutions start->prep_reagents plate_setup Plate Setup: - Add Buffer, Enzyme,  and Compound prep_reagents->plate_setup pre_incubation Pre-incubation (37°C, 15 min) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Arachidonic Acid) pre_incubation->reaction_init reaction_incubation Reaction Incubation (37°C, 10 min) reaction_init->reaction_incubation reaction_stop Stop Reaction reaction_incubation->reaction_stop detection PGE2 Quantification (ELISA) reaction_stop->detection analysis Data Analysis: - % Inhibition - IC50 Calculation detection->analysis end End analysis->end

References

Potential Antimicrobial and Pesticidal Properties of 3-Isopropylisoxazole-5-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the potential antimicrobial and pesticidal properties of 3-isopropylisoxazole-5-carboxylic acid (CAS No. 14633-22-8). While direct experimental data on this specific molecule is limited in current scientific literature, this guide provides an in-depth analysis based on the well-documented biological activities of the isoxazole and isoxazole-5-carboxylic acid scaffold. By examining structure-activity relationships and mechanisms of action within this chemical class, we infer the probable bioactivity of the target compound and propose experimental frameworks for its evaluation.

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring substituted with an isopropyl group at the 3-position and a carboxylic acid group at the 5-position. The isoxazole moiety is a well-established pharmacophore present in numerous therapeutic agents and biologically active molecules.[1][2][3] Its unique electronic and structural characteristics allow for diverse interactions with biological targets.[2] The presence of the carboxylic acid provides a key functional group for forming salts, esters, or amides, while the isopropyl group enhances lipophilicity, which can influence cell membrane permeability and target engagement.

While specific studies on the antimicrobial and pesticidal effects of this compound are not extensively published, the broader class of isoxazole derivatives has demonstrated significant potential in these areas.[4][5] This paper will synthesize findings from related analogues to build a predictive profile for the target molecule.

Inferred Biological Activity Based on Isoxazole Derivatives

The isoxazole ring is a cornerstone in the development of various pharmacologically active agents, demonstrating a wide spectrum of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4][6]

Antimicrobial Properties

Numerous derivatives of isoxazole-5-carboxylic acid have been evaluated for their antimicrobial potential.[4] The activity is often dictated by the nature and position of the substituents on the isoxazole ring.

  • Antibacterial Activity: Studies have shown that isoxazole derivatives can be effective against both Gram-positive and Gram-negative bacteria.[1] For instance, 5-(heteroaryl)isoxazoles have demonstrated significant activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[4] The presence of specific groups on the phenyl rings of C-3 and C-5 substituted isoxazoles, such as nitro and chloro groups, has been shown to enhance antibacterial action.[1] Amide derivatives of 5-amino-3-methyl-4-isoxazolocarboxylic acid have also displayed strong antibacterial effects.[7]

  • Antifungal Activity: Certain thiazolyl isoxazoles bearing substituted phenyl rings have shown promise as antifungal agents against pathogens like Aspergillus niger.[4] The isoxazole scaffold is considered a key structural unit in the search for new antifungal compounds.[8]

The combination of the isoxazole core with the lipophilic isopropyl group in this compound suggests a potential for membrane disruption or interaction with intracellular targets in microbial cells.

Pesticidal Properties

The isoxazole scaffold is also prominent in agricultural science, with many derivatives exhibiting insecticidal, herbicidal, or plant growth-regulating activities.[4][9]

  • Insecticidal Activity: Isoxazole carboxamides have been evaluated for their insecticidal properties against pests like the oriental armyworm (Mythimna separata).[3] Structure-activity relationship (SAR) studies indicate that the combination of aliphatic and aromatic moieties can enhance insecticidal efficacy.[3] The related isoxazoline ring is a key component in several commercial pesticides.[9]

  • Herbicidal Activity: Certain isoxazole derivatives have been identified as potential herbicides.[4] Their mechanism often involves the inhibition of critical plant enzymes.

Quantitative Data from Related Isoxazole Derivatives

To provide a quantitative perspective, the following table summarizes the antimicrobial activity of various isoxazole derivatives as reported in the literature. This data serves as a benchmark for predicting the potential efficacy of this compound.

Compound Class/DerivativeTest OrganismActivity MeasurementResultReference
N-acyl-α-amino acid with 4-[(4-chlorophenyl)sulfonyl]phenyl moietyGram-positive bacteriaMIC< 500 µg/mL (Moderate)[10]
1,3-oxazole with phenyl group at 5-positionCandida albicansMIC< 500 µg/mL (Moderate)[10]
Acridone-isoxazole derivative (para-chloro phenyl moiety)E. coliMIC22.39 µg/mL[1]
5-(5-Bromo-2-thienyl)isoxazolesE. coli, S. aureus, P. aeruginosa-Significant Activity[4]
Thiazolyl isoxazoles (with chloro/nitro phenyl groups)Aspergillus niger-Potential Antifungal Agent[4]

Experimental Protocols

The following section outlines generalized experimental methodologies for the synthesis of the target compound and the evaluation of its biological properties, based on established protocols for similar molecules.

General Synthesis of 3-Substituted-Isoxazole-5-Carboxylic Acids

A common route for synthesizing 3,5-disubstituted isoxazoles involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3] For this compound, the synthesis could proceed as follows:

  • Preparation of Isobutyraldoxime: React isobutyraldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to form the corresponding aldoxime.

  • Generation of Nitrile Oxide: The aldoxime is chlorinated using a reagent like N-chlorosuccinimide (NCS) to form a hydroximoyl chloride intermediate. This intermediate is then treated with a base (e.g., triethylamine) in situ to generate isobutyronitrile oxide.

  • Cycloaddition: The generated nitrile oxide reacts with an acetylene derivative bearing a carboxylate group, such as propiolic acid or its ester, via a [3+2] cycloaddition to form the isoxazole ring.

  • Hydrolysis (if necessary): If an ester of propiolic acid was used, the final step involves hydrolysis of the ester group to yield the desired this compound.

G cluster_synthesis Synthesis Workflow A Isobutyraldehyde + Hydroxylamine B Isobutyraldoxime A->B Oximation C Hydroximoyl Chloride (via NCS) B->C Chlorination D Isobutyronitrile Oxide (in situ generation) C->D Base F [3+2] Cycloaddition D->F E Propiolic Acid Ester E->F G Isoxazole Ester Intermediate F->G H Hydrolysis G->H I 3-Isopropylisoxazole- 5-carboxylic Acid H->I

Caption: General synthesis workflow for this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Grow microbial cultures (bacterial or fungal) in appropriate broth to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates under conditions suitable for the test organism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_mic MIC Determination Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Microbe Culture A->B C Incubate Plate (e.g., 24h at 37°C) B->C D Observe for Growth C->D E Determine MIC Value (Lowest concentration with no growth) D->E

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Predicted Structure-Activity Relationship (SAR)

Based on literature for related compounds, we can postulate a logical relationship for the bioactivity of this compound.

G cluster_props Molecular Properties Core Isoxazole Core R1 C3-Isopropyl Group Core->R1 R2 C5-Carboxylic Acid Core->R2 Prop1 Increases Lipophilicity R1->Prop1 Prop3 H-Bonding, Salt/Amide Formation R2->Prop3 Activity1 Antimicrobial Activity Activity2 Pesticidal Activity Prop2 Potential Membrane Interaction Prop1->Prop2 Prop2->Activity1 Prop2->Activity2 Prop4 Target Enzyme Interaction Prop3->Prop4 Prop4->Activity1 Prop4->Activity2

Caption: Predicted Structure-Activity Relationship (SAR) for the target compound.

  • The isoxazole core provides the essential heterocyclic scaffold.

  • The C3-isopropyl group is expected to increase the molecule's lipophilicity, potentially enhancing its ability to cross microbial cell membranes and interact with hydrophobic pockets in target proteins.

  • The C5-carboxylic acid group is a versatile functional handle. It can participate in hydrogen bonding with active sites of enzymes and allows for the formation of various derivatives (esters, amides) to modulate pharmacokinetic properties.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is pending, a comprehensive review of related isoxazole derivatives strongly suggests its potential as an antimicrobial and/or pesticidal agent. The presence of both a lipophilic isopropyl group and a functional carboxylic acid on the proven isoxazole scaffold makes it a compelling candidate for synthesis and screening.

Future research should focus on:

  • Chemical Synthesis: Development and optimization of a reliable synthetic route for the compound.

  • Screening: In vitro evaluation against a broad panel of bacterial, fungal, and insect/plant targets.

  • SAR Studies: Synthesis of analogues (e.g., amides and esters of the carboxylic acid) to explore and optimize biological activity.

  • Mechanism of Action: Investigating the specific molecular targets and pathways affected by the compound.

This foundational analysis provides a strong rationale for the further investigation of this compound as a novel bioactive compound.

References

An In-depth Technical Guide to 3-Isopropylisoxazole-5-carboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-isopropylisoxazole-5-carboxylic acid, a key heterocyclic building block in modern organic synthesis. The isoxazole motif is a prominent scaffold in numerous biologically active compounds, and the strategic placement of isopropyl and carboxylic acid functionalities on this core offers a versatile platform for the development of novel pharmaceuticals and agrochemicals. This document details its synthesis, physicochemical properties, and its application in the construction of diverse molecular architectures with significant biological potential.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions. Its key properties are summarized in the table below, providing essential data for its use in synthetic protocols and for the characterization of its derivatives.

PropertyValueReference
CAS Number 14633-22-8[1]
Molecular Formula C₇H₉NO₃[2]
Molecular Weight 155.15 g/mol [2]
Melting Point 75 °C[2]
Appearance Solid
Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of its key spectral features.

SpectroscopyKey Features
¹³C NMR A known ¹³C NMR spectrum is available for this compound.[3]
¹H NMR The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton, typically observed downfield around 12 ppm.[4] The isopropyl group will present as a doublet for the six methyl protons and a septet for the methine proton. A singlet corresponding to the proton on the isoxazole ring is also expected.
IR Spectroscopy The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.[5][6] A strong carbonyl (C=O) stretch is anticipated between 1710 and 1760 cm⁻¹.[5][6]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Synthesis of this compound

G cluster_0 Synthesis of this compound isobutyraldehyde Isobutyraldehyde isobutyraldoxime Isobutyraldoxime isobutyraldehyde->isobutyraldoxime + Hydroxylamine hydroxylamine Hydroxylamine chloro_oxime Isobutyrohydroximoyl chloride isobutyraldoxime->chloro_oxime + NCS ncs N-Chlorosuccinimide cycloaddition [3+2] Cycloaddition chloro_oxime->cycloaddition in situ propiolate Ethyl propiolate propiolate->cycloaddition ester Ethyl 3-isopropylisoxazole-5-carboxylate cycloaddition->ester hydrolysis Hydrolysis ester->hydrolysis NaOH, H₂O/EtOH product This compound hydrolysis->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is based on the general synthesis of 3-substituted-5-carboxylic acids.

Step 1: Synthesis of Isobutyrohydroximoyl Chloride To a solution of isobutyraldoxime in a suitable solvent such as DMF, N-chlorosuccinimide (NCS) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

Step 2: [3+2] Cycloaddition To the in situ generated isobutyrohydroximoyl chloride, ethyl propiolate and a base (e.g., triethylamine) are added. The mixture is stirred at room temperature to facilitate the [3+2] cycloaddition reaction, yielding ethyl 3-isopropylisoxazole-5-carboxylate.

Step 3: Hydrolysis to this compound The resulting ester is hydrolyzed using a solution of sodium hydroxide in a mixture of water and ethanol.[7] The reaction mixture is typically stirred at room temperature for several hours.[7] After completion, the solution is acidified with hydrochloric acid to precipitate the crude this compound.[7] The product is then collected by filtration, washed with water, and can be further purified by recrystallization.[7]

Application as a Building Block in Organic Synthesis

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, primarily through the formation of amide and ester linkages. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

G cluster_1 Derivatization of this compound start This compound amide Amide Derivatives start->amide ester Ester Derivatives start->ester amine Amine (R¹R²NH) amine->amide alcohol Alcohol (R³OH) alcohol->ester coupling Coupling Agents (e.g., EDC, DCC) coupling->amide

Caption: General derivatization pathways for the title compound.

General Experimental Protocol for Amide Synthesis

The coupling of this compound with various amines can be achieved using standard peptide coupling reagents.

To a solution of this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq.) are added.[8] The mixture is stirred for a few minutes before the desired amine (1.2 eq.) is added.[8] The reaction is stirred at room temperature until completion.[8] The workup typically involves washing the organic layer with dilute acid, base, and brine, followed by drying and purification by column chromatography or recrystallization.[8]

General Experimental Protocol for Ester Synthesis

Esterification can be carried out under acidic conditions or using coupling agents.

A solution of this compound (1.0 eq.), the desired alcohol (1.5 eq.), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent is heated to reflux. Alternatively, coupling agents like DCC can be used with a catalytic amount of DMAP at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is worked up by extraction and purified by column chromatography.

Biological Activities of Isoxazole Derivatives

The isoxazole core is a privileged structure in medicinal chemistry and agrochemical research. Derivatives of isoxazole carboxylic acids have demonstrated a broad spectrum of biological activities.

Derivative TypeExample Biological ActivitiesReferences
Amides Anticancer, Antitubercular, Antibacterial, Antifungal[8][9][10]
Esters Antimicrobial, Urease Inhibition, Antitubercular[11][12]

Examples of Biologically Active Isoxazole Carboxamides and Esters:

Compound ClassSpecific ActivityReference
5-Phenylisoxazole-3-carboxylic acid derivativesXanthine oxidase inhibitors[13]
Isoxazole-carboxamide analoguesAnticancer and antioxidant agents[8]
Isoxazole ester derivativesAntimicrobial[11]
Isoxazole carboxylic acid methyl ester-based ureasAntitubercular

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the creation of a diverse range of amide and ester derivatives. The established broad biological activities of the isoxazole scaffold make this compound a highly attractive starting material for the development of new therapeutic agents and agrochemicals. This guide provides the foundational knowledge for researchers to effectively utilize this powerful synthetic intermediate in their discovery programs.

References

Methodological & Application

Synthesis of 3-Isopropylisoxazole-5-carboxylic Acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-isopropylisoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on established methods for isoxazole ring formation and subsequent functional group transformations.

Experimental Protocol

The synthesis of this compound is proposed as a three-step process, commencing with the formation of a suitable β-ketoester, followed by cyclization to form the isoxazole ring, and culminating in the hydrolysis of the ester to the final carboxylic acid.

Step 1: Synthesis of Ethyl 4-methyl-2-oxopentanoate

This step involves a Claisen condensation reaction between ethyl isobutyrate and diethyl oxalate to furnish the key β-ketoester intermediate.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reactants: A mixture of ethyl isobutyrate (1.0 equivalent) and diethyl oxalate (1.1 equivalents) is added dropwise to the stirred solution of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by vacuum distillation to yield ethyl 4-methyl-2-oxopentanoate.

Step 2: Synthesis of Ethyl 3-isopropylisoxazole-5-carboxylate

This step involves the cyclization of the β-ketoester with hydroxylamine to form the isoxazole ring.

  • Reaction Setup: To a solution of ethyl 4-methyl-2-oxopentanoate (1.0 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) is added.

  • Reaction: The mixture is stirred at room temperature for 12-16 hours. Reaction progress is monitored by TLC.

  • Work-up: Upon completion, the ethanol is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude ester is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Reaction Setup: Ethyl 3-isopropylisoxazole-5-carboxylate (1.0 equivalent) is dissolved in a mixture of ethanol and water.

  • Hydrolysis: An aqueous solution of sodium hydroxide (2.0 equivalents) is added, and the mixture is stirred at room temperature for 4-6 hours. The reaction is monitored for the disappearance of the starting ester by TLC.

  • Acidification: After the hydrolysis is complete, the ethanol is removed under reduced pressure. The aqueous solution is cooled in an ice bath and acidified to a pH of 2 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Data Presentation

StepReactant 1Molar Eq. 1Reactant 2Molar Eq. 2SolventTemperature (°C)Time (h)Expected Yield (%)
1Ethyl isobutyrate1.0Diethyl oxalate1.1EthanolReflux4-670-80
2Ethyl 4-methyl-2-oxopentanoate1.0Hydroxylamine HCl1.2Ethanol/WaterRoom Temp.12-1660-75
3Ethyl 3-isopropylisoxazole-5-carboxylate1.0Sodium Hydroxide2.0Ethanol/WaterRoom Temp.4-685-95

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: β-Ketoester Formation cluster_step2 Step 2: Isoxazole Ring Formation cluster_step3 Step 3: Ester Hydrolysis A Ethyl isobutyrate + Diethyl oxalate B Claisen Condensation (NaOEt, Ethanol, Reflux) A->B C Work-up and Purification B->C D Ethyl 4-methyl-2-oxopentanoate C->D E Ethyl 4-methyl-2-oxopentanoate F Cyclization (Hydroxylamine HCl, NaOAc) E->F G Work-up and Purification F->G H Ethyl 3-isopropylisoxazole-5-carboxylate G->H I Ethyl 3-isopropylisoxazole-5-carboxylate J Hydrolysis (NaOH, Ethanol/Water) I->J K Acidification and Isolation J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive; handle with care.

  • Diethyl ether is highly flammable; avoid open flames.

  • Concentrated hydrochloric acid is corrosive; handle with appropriate care.

Application Notes and Protocols for 3-Isopropylisoxazole-5-carboxylic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Isopropylisoxazole-5-carboxylic acid is a heterocyclic compound that serves as a valuable building block in the field of medicinal chemistry. The isoxazole scaffold is a prominent feature in a variety of biologically active molecules and approved pharmaceuticals, demonstrating a broad range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. While specific and detailed drug development data for this compound is not extensively available in the public domain, its structural motif is integral to the synthesis of more complex molecules with significant pharmacological activity. This document provides a representative overview of how an isoxazole carboxylic acid scaffold is utilized in pharmaceutical research and development, using a closely related and well-documented analogue, 5-phenylisoxazole-3-carboxylic acid, as an illustrative case study for the development of xanthine oxidase inhibitors.

Case Study: Isoxazole Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. Therefore, the inhibition of xanthine oxidase is a critical therapeutic strategy for the treatment of this condition.

Synthesis of Isoxazole Carboxamide Derivatives

Derivatives of isoxazole carboxylic acids, particularly amides, are synthesized to explore their therapeutic potential. The general synthesis scheme involves the activation of the carboxylic acid moiety followed by coupling with a desired amine.

G cluster_synthesis General Synthesis Workflow start This compound activation Carboxylic Acid Activation (e.g., with SOCl2 or EDC/HOBt) start->activation Step 1 intermediate Acyl Chloride or Activated Ester Intermediate activation->intermediate coupling Amide Coupling (with R-NH2) intermediate->coupling Step 2 product 3-Isopropylisoxazole-5-carboxamide Derivative coupling->product

Caption: General workflow for the synthesis of 3-isopropylisoxazole-5-carboxamide derivatives.

Quantitative Data: Structure-Activity Relationship (SAR) of Xanthine Oxidase Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of synthesized 5-phenylisoxazole-3-carboxamide derivatives against xanthine oxidase. This data is presented to illustrate the process of identifying structure-activity relationships, a critical step in drug discovery.

Compound IDR Group (Substitution on Phenyl Ring)IC50 (µM)[1]
1a H1.25
1b 2-CN0.88
1c 3-CN0.45
1d 4-CN0.62
1e 3-NO22.13
Allopurinol (Reference Drug)2.50

Experimental Protocols

Protocol 1: Synthesis of 5-(3-cyanophenyl)-N-phenylisoxazole-3-carboxamide (Representative Compound)

This protocol describes a general method for the synthesis of an isoxazole carboxamide derivative, which can be adapted for this compound.

Materials:

  • 5-(3-cyanophenyl)isoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Aniline

  • Dry Dichloromethane (DCM)

  • Triethylamine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 5-(3-cyanophenyl)isoxazole-3-carboxylic acid (1 mmol) in dry DCM (10 mL), add thionyl chloride (1.2 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in dry DCM (10 mL) and cool to 0 °C.

  • Add aniline (1.1 mmol) and triethylamine (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired product.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines the procedure for evaluating the inhibitory activity of synthesized compounds against xanthine oxidase.

Materials:

  • Xanthine Oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • Allopurinol (positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of xanthine in phosphate buffer.

  • Prepare various concentrations of the test compounds and allopurinol in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of xanthine oxidase solution.

  • Pre-incubate the mixture at 25 °C for 15 minutes.

  • Initiate the reaction by adding 150 µL of the xanthine solution.

  • Measure the absorbance at 295 nm at regular intervals for 10 minutes using a UV-Vis spectrophotometer. The increase in absorbance corresponds to the formation of uric acid.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

G cluster_pathway Purine Metabolism and Xanthine Oxidase Inhibition Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid UricAcid Gout Gout UricAcid->Gout Leads to XO1->Xanthine Catalyzes XO2->UricAcid Catalyzes Inhibitor Isoxazole Carboxamide Derivative Inhibitor->XO1 Inhibitor->XO2 Inhibits

Caption: Inhibition of uric acid production by an isoxazole-based xanthine oxidase inhibitor.

Conclusion

This compound represents a key structural motif with significant potential in pharmaceutical development. While detailed studies on this specific molecule are limited, the broader class of isoxazole carboxylic acid derivatives has been shown to yield potent inhibitors of various biological targets, as exemplified by the case of xanthine oxidase inhibitors. The synthetic accessibility and the diverse biological activities associated with the isoxazole scaffold make it a continued area of interest for the discovery of novel therapeutic agents. Further exploration of derivatives of this compound could lead to the identification of new drug candidates for a range of diseases.

References

Application Notes and Protocols for 3-isopropylisoxazole-5-carboxylic acid in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-isopropylisoxazole-5-carboxylic acid is a heterocyclic compound belonging to the isoxazole class of chemicals. Isoxazole derivatives are recognized for their diverse biological activities and are utilized in the development of pharmaceuticals and agrochemicals.[1][2] In the agricultural sector, isoxazole compounds have shown efficacy as herbicides, fungicides, and insecticides.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as potential herbicides, focusing on their mechanism of action as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

Mechanism of Action: HPPD Inhibition

The primary mode of action for many herbicidal isoxazoles is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] HPPD is a key enzyme in the metabolic pathway of tyrosine in plants. This pathway is responsible for the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protection against oxidative damage.

Specifically, the isoxazole ring of compounds like isoxaflutole undergoes cleavage in the plant to form a diketonitrile derivative.[4] This active metabolite is a potent inhibitor of the HPPD enzyme.[4][5] Inhibition of HPPD leads to a depletion of plastoquinone, which in turn indirectly disrupts carotenoid biosynthesis. Carotenoids are vital for protecting chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic bleaching or whitening of the plant tissues, ultimately leading to plant death.[4]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD catalyzes Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching & Plant Death HPPD->Bleaching inhibition leads to Plastoquinone Plastoquinone & Tocopherol Biosynthesis Homogentisate->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid is a cofactor for Photosynthesis Photosynthesis & Chlorophyll Protection Carotenoid->Photosynthesis Plant_Growth Healthy Plant Growth Photosynthesis->Plant_Growth Isoxazole 3-isopropylisoxazole- 5-carboxylic acid (Pro-herbicide) DKN Active Inhibitor (e.g., Diketonitrile) Isoxazole->DKN bioactivation in plant DKN->Inhibition EC_Formulation_Workflow start Start dissolve Dissolve Active Ingredient in Solvent start->dissolve add_surfactants Add Emulsifiers and Stabilizers dissolve->add_surfactants homogenize Homogenize Mixture add_surfactants->homogenize qc Quality Control homogenize->qc end End Product: EC Formulation qc->end Bioassay_Workflow cluster_0 In Vitro Assay cluster_1 Greenhouse Trial enzyme_assay HPPD Enzyme Inhibition Assay fungal_assay Fungicidal Mycelial Growth Assay planting Plant Seeds (Weeds & Crop) application Apply Formulation planting->application incubation Incubate under Controlled Conditions application->incubation evaluation Assess Weed Control & Crop Injury incubation->evaluation start Start Efficacy Evaluation start->enzyme_assay start->fungal_assay start->planting

References

Application Note: Analytical Methods for the Characterization of 3-Isopropylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Isopropylisoxazole-5-carboxylic acid (CAS No: 14633-22-8) is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its isoxazole core is a key pharmacophore in various bioactive molecules.[1] Accurate and robust analytical methods are essential for confirming the identity, purity, and stability of this compound, ensuring the quality and reliability of subsequent research and development activities. This document provides detailed protocols for the characterization of this compound using modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties is essential for selecting appropriate analytical conditions, such as solvent choice and temperature parameters.

PropertyValueSource
CAS Number 14633-22-8[2][3][4]
Molecular Formula C₇H₉NO₃[2][4]
Molecular Weight 155.15 g/mol [1][2][4]
Melting Point 75 °C[2]
Boiling Point 298.2±28.0 °C (Predicted)[2]
Density 1.211±0.06 g/cm³ (Predicted)[2]

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a primary method for determining the purity of non-volatile organic acids. A reversed-phase method is typically employed.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with 95% A / 5% B.

    • Linearly increase to 5% A / 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[6]

  • Detection Wavelength: 220 nm.[6][7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC_Workflow substance Sample Preparation (1 mg/mL in ACN/H2O) filtration Filtration (0.45 µm filter) substance->filtration Filter sample hplc HPLC System (C18 Column) filtration->hplc Inject 10 µL detection UV Detection (220 nm) hplc->detection Elution analysis Data Analysis (Peak Area %) detection->analysis Generate Chromatogram

HPLC Analysis Workflow for Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of carboxylic acids by GC-MS is challenging due to their low volatility and thermal instability. Derivatization is required to convert the carboxylic acid into a more volatile and stable ester or silyl ester.[8]

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization (Silylation):

    • Place ~1 mg of the sample in a clean, dry vial.

    • Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[8]

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: Non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.[9]

    • Hold at 250 °C for 5 minutes.

  • Injection: 1 µL, splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 m/z.[9]

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the trimethylsilyl (TMS) ester of the parent compound by its characteristic mass spectrum and retention time.

GCMS_Workflow sample Sample Weighing (~1 mg) derivatization Derivatization (BSTFA, 70°C, 30 min) sample->derivatization Add BSTFA gcms GC-MS System (HP-5MS Column) derivatization->gcms Inject 1 µL separation GC Separation gcms->separation detection MS Detection (EI, 40-500 m/z) separation->detection Transfer analysis Spectral Analysis detection->analysis Generate Mass Spectrum

GC-MS Analysis Workflow including Derivatization.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected Chemical Shifts: The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts. Actual values may vary depending on the solvent used.[10]

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Carboxylic Acid (-COOH)10.0 - 13.0 (broad singlet)160 - 180The acidic proton signal is typically broad and its position is concentration and solvent-dependent.[11]
Isoxazole C-H~6.5 - 7.5 (singlet)~100 - 110Chemical shift for the proton on the isoxazole ring.
Isopropyl -CH~3.0 - 3.5 (septet)~25 - 35The methine proton of the isopropyl group.
Isopropyl -CH₃~1.2 - 1.4 (doublet)~20 - 25The two equivalent methyl groups of the isopropyl substituent.
Isoxazole C-COOH-~155 - 165Quaternary carbon attached to the carboxylic acid.
Isoxazole C-isopropyl-~165 - 175Quaternary carbon attached to the isopropyl group.

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Acquisition: Record ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: ESI-MS Analysis

  • Instrumentation: Mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3.0 to -4.0 kV.

    • Drying Gas (N₂): Flow rate and temperature optimized for signal intensity.

    • Mass Range: 50-300 m/z.

  • Data Analysis:

    • Look for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one proton (154.15).

    • Fragmentation can be induced (MS/MS) to observe characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylate anion.

Characterization_Overview compound 3-Isopropylisoxazole- 5-carboxylic Acid purity Purity Assessment compound->purity structure Structural Elucidation compound->structure hplc HPLC purity->hplc gcms GC-MS (with Derivatization) purity->gcms nmr NMR (¹H, ¹³C) structure->nmr ms Mass Spec (ESI-MS) structure->ms

Overall Analytical Characterization Strategy.

References

Application Notes and Protocols for the Analysis of 3-isopropylisoxazole-5-carboxylic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 3-isopropylisoxazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented herein are intended to facilitate the structural elucidation and characterization of this and structurally related compounds in a research and development setting.

Overview

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate structural analysis is crucial for its development and use. This document outlines the expected NMR and MS spectral data and provides detailed protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.[1][2][3][4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet, broad1H-COOH
~6.8Singlet1HH-4 (isoxazole)
~3.2Septet1H-CH(CH₃)₂
~1.3Doublet6H-CH(CH ₃)₂

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may exhibit broadening.[8][9]

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~175-185C OOH
~170C-3 (isoxazole)
~160C-5 (isoxazole)
~105C-4 (isoxazole)
~28-C H(CH₃)₂
~21-CH(C H₃)₂
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Fragment
155[M]⁺ (Molecular Ion)
140[M - CH₃]⁺
112[M - COOH]⁺
110[M - H₂O - CH₃]⁺
96[M - COOH - CH₃]⁺

Note: The molecular ion peak for carboxylic acids can sometimes be weak.[10][11][12] Fragmentation of the isoxazole ring can also occur.[13][14]

Experimental Protocols

The following are detailed protocols for the NMR and Mass Spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz)

Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 8-16 scans.

    • Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks and assign the chemical shifts.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024-4096 scans.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol or other suitable volatile solvent

  • Vials and syringes

  • Mass Spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol.

  • Instrument Setup (for EI-MS):

    • Set the ion source temperature (e.g., 200-250 °C).

    • Set the electron energy (typically 70 eV).

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern and assign major fragment ions.

Visualizations

The following diagrams illustrate the experimental workflows for NMR and MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Shim, Tune D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference & Integrate H->I J Structure Elucidation I->J

Caption: Workflow for NMR Analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare Dilute Solution C_ms Introduce Sample A_ms->C_ms B_ms Set Instrument Parameters B_ms->C_ms D_ms Acquire Mass Spectrum C_ms->D_ms E_ms Identify Molecular Ion Peak D_ms->E_ms F_ms Analyze Fragmentation Pattern E_ms->F_ms G_ms Confirm Structure F_ms->G_ms

Caption: Workflow for Mass Spectrometry Analysis.

References

Application Notes and Protocols for 3-Isopropylisoxazole-5-carboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylisoxazole-5-carboxylic acid is a heterocyclic building block belonging to the isoxazole class of compounds. The isoxazole motif is a prominent scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including enzyme inhibition. While direct enzyme inhibition data for this compound is not extensively documented in peer-reviewed literature, its utility as a synthetic intermediate in the development of complex bioactive molecules is noteworthy.

These application notes provide an overview of the known applications of this compound, primarily focusing on its role as a precursor in organic synthesis. Additionally, a general protocol for its synthesis is provided, alongside a discussion of the broader context of isoxazole-carboxylic acids in enzyme inhibition studies to inform potential future research directions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 14633-22-8[1]
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
Melting Point 75 °C[1]
Boiling Point (Predicted) 298.2 ± 28.0 °C[1]
Density (Predicted) 1.211 ± 0.07 g/cm³[1]

Application as a Synthetic Intermediate

The primary documented application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. A notable example is its use in the preparation of ramoplanin derivatives, which possess antibacterial activity. In this context, the carboxylic acid moiety of the isoxazole is activated and coupled with an amine-containing scaffold to generate the final product.

The isoxazole ring itself is a valuable pharmacophore due to its electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The isopropyl group at the 3-position and the carboxylic acid at the 5-position provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

General Synthesis of this compound

The synthesis of 3-substituted-isoxazole-5-carboxylates can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. A general method involves the in-situ generation of a nitrile oxide from an aldoxime, followed by its reaction with an propiolate ester. The resulting ester is then hydrolyzed to yield the carboxylic acid.

Materials:

  • 2-Methylpropionaldehyde oxime (isobutyraldoxime)

  • Methyl propiolate

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)/Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Methyl 3-Isopropylisoxazole-5-carboxylate

  • Dissolve 2-methylpropionaldehyde oxime (1.0 equivalent) and methyl propiolate (1.1 equivalents) in a suitable solvent such as dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-Chlorosuccinimide (1.1 equivalents) in the same solvent to the reaction mixture.

  • Add triethylamine (1.2 equivalents) dropwise to the mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain methyl 3-isopropylisoxazole-5-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the methyl 3-isopropylisoxazole-5-carboxylate (1.0 equivalent) in a mixture of methanol and water or THF and water.

  • Add lithium hydroxide (2.0-3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway to this compound and its subsequent use as a building block in the synthesis of more complex molecules, such as ramoplanin derivatives.

G cluster_synthesis Synthesis of this compound cluster_application Application as a Synthetic Intermediate start 2-Methylpropionaldehyde oxime + Methyl propiolate cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition ester Methyl 3-isopropylisoxazole- 5-carboxylate cycloaddition->ester hydrolysis Hydrolysis ester->hydrolysis product 3-Isopropylisoxazole- 5-carboxylic Acid hydrolysis->product activation Carboxylic Acid Activation product->activation coupling Amide Coupling activation->coupling final_product Ramoplanin Derivatives (Antibacterial Agents) coupling->final_product

Caption: Synthetic workflow for this compound and its application.

Broader Context: Isoxazole Carboxylic Acids in Enzyme Inhibition

While specific data for the 3-isopropyl derivative is limited, the isoxazole carboxylic acid scaffold is a well-established pharmacophore in the design of enzyme inhibitors. The following diagram illustrates a general concept of how such molecules can interact with an enzyme active site.

G cluster_enzyme Enzyme Active Site cluster_interactions Molecular Interactions enzyme Enzyme active_site Active Site Pocket amino_acids Key Amino Acid Residues (e.g., Arg, Lys, Ser) inhibitor Isoxazole Carboxylic Acid Inhibitor carboxylic_acid Carboxylic Acid isoxazole_ring Isoxazole Ring substituent Substituent (R) carboxylic_acid->amino_acids Ionic Bonding / H-Bonding isoxazole_ring->amino_acids H-Bonding / Dipole-Dipole substituent->active_site Hydrophobic Interactions

Caption: Conceptual interactions of an isoxazole carboxylic acid inhibitor with an enzyme active site.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the construction of complex molecules with potential antibacterial properties. While its direct role as an enzyme inhibitor is not well-established in the current literature, the broader family of isoxazole carboxylic acids represents a promising area for the discovery of new therapeutic agents. The protocols and information provided herein are intended to support researchers in the synthesis and application of this compound in their drug discovery and development endeavors. Further screening and biological evaluation of this compound and its derivatives could unveil novel biological activities.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, valued for their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] Their rigid structure makes them valuable scaffolds in drug design. One notable application is the incorporation of isoxazole carboxylic acids as unnatural amino acids in solid-phase peptide synthesis (SPPS). This allows for the creation of novel peptidomimetics and α/β-mixed peptides with unique structural and biological characteristics.[2][3]

This document provides detailed protocols for the incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a bifunctional β-amino acid, into peptide chains using SPPS.[1] The protocols cover both classical and ultrasound-agitated methods.

Data Presentation

While the primary literature demonstrates successful synthesis, specific quantitative yields for each peptide are not detailed. The following table summarizes the model peptides that have been successfully modified with 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) at their N-terminus.[1]

Peptide SequenceAMIA Incorporation SuccessfulMethod
H-DVYT-NH₂YesClassical & Ultrasonic SPPS
H-EAAA-NH₂YesClassical & Ultrasonic SPPS
H-PPPP-NH₂YesClassical & Ultrasonic SPPS
H-PPPPP-NH₂YesClassical & Ultrasonic SPPS

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)

This protocol is based on a three-step synthesis method.[1]

Materials:

  • Triethyl orthoacetate

  • Ethyl cyanoacetate

  • 4-Dimethylaminopyridine (DMAP)

  • 10% Hydrochloric acid (HCl) solution

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

    • Mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio in a round-bottom flask.

    • Add a catalytic amount of DMAP.

    • Heat the mixture to 110°C and simultaneously remove the ethanol formed during the reaction.

    • Cool the mixture. Filter the resulting precipitate and wash it with a 10% HCl solution.

  • Step 2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate

    • Dissolve the product from Step 1 in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride.

    • Add an aqueous solution of sodium hydroxide while maintaining the reaction temperature below 40°C.

    • Stir the mixture at room temperature for 2 hours.

    • Neutralize the reaction mixture with 10% HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent.

  • Step 3: Hydrolysis to 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

    • Dissolve the ester from Step 2 in a 1 M aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature for 12 hours.

    • Acidify the solution to pH 3-4 with 10% HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain AMIA.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Model Peptides

This protocol outlines the standard Fmoc-based SPPS for synthesizing the initial peptide chain before the incorporation of AMIA.[1]

Materials:

  • Rink Amide MBHA Resin (e.g., loading 0.69 mmol/g)

  • Fmoc-protected amino acids

  • O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell 30 mg of Rink Amide MBHA resin in DMF for 30 minutes in a polypropylene syringe reactor.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq), HATU (3 eq), in DMF.

    • Add DIPEA (6 eq) to the mixture.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 3: Coupling of AMIA to the N-terminus of the Resin-Bound Peptide

This protocol describes the final coupling step to incorporate AMIA onto the synthesized peptide chain.[1]

Materials:

  • Resin-bound peptide with a free N-terminus

  • 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

  • O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Final Deprotection: Perform a final Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in Protocol 2, Step 2.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • AMIA Coupling (Classical Method):

    • Dissolve AMIA (3 eq) and HATU (3 eq) in DMF.

    • Add DIPEA (6 eq) to the solution.

    • Add the activation mixture to the resin-bound peptide.

    • Shake the reaction vessel for 2 hours at room temperature.

  • AMIA Coupling (Ultrasonic Agitated Method):

    • Follow the same reagent preparation as the classical method.

    • Place the reaction vessel in an ultrasonic bath and sonicate for the duration of the 2-hour coupling reaction.

  • Washing: After coupling, wash the resin extensively with DMF and DCM.

Protocol 4: Cleavage and Purification

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

  • Acetonitrile

  • HPLC system

Procedure:

  • Drying: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final AMIA-containing peptide using mass spectrometry (e.g., ESI-MS/MS) and LC-MS.[1]

Visualizations

SPPS_Workflow_with_AMIA cluster_resin_prep Resin Preparation cluster_spps_cycle Standard Fmoc-SPPS Cycles cluster_amia_coupling AMIA Incorporation cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for n cycles Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect AMIA_Coupling AMIA Coupling (AMIA, HATU, DIPEA) Final_Deprotect->AMIA_Coupling Final_Wash Final Wash AMIA_Coupling->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS/LC-MS Analysis Purification->Characterization

Caption: Workflow for SPPS incorporation of AMIA.

AMIA_Coupling_Reaction cluster_reactants Reactants cluster_activation Activation cluster_product Product PeptideResin H₂N-Peptide-Resin Final_Peptide AMIA-Peptide-Resin PeptideResin->Final_Peptide Nucleophilic attack & Peptide Bond Formation AMIA AMIA (Isoxazole Carboxylic Acid) Activated_AMIA Activated AMIA Ester AMIA->Activated_AMIA Formation of active ester HATU HATU (Activator) HATU->Activated_AMIA Formation of active ester DIPEA DIPEA (Base) DIPEA->Activated_AMIA Formation of active ester Activated_AMIA->Final_Peptide Nucleophilic attack & Peptide Bond Formation

Caption: Chemical logic of AMIA coupling in SPPS.

References

Application Notes and Protocols for the Development of Novel Materials Using 3-Isopropylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the utilization of 3-isopropylisoxazole-5-carboxylic acid in the development of novel functional materials. This document is intended to serve as a foundational guide for researchers in materials science and drug development, offering insights into the synthesis of isoxazole-based polymers and metal-organic frameworks (MOFs), as well as the biological evaluation of resulting materials.

Introduction to this compound in Materials Science

The isoxazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The incorporation of the isoxazole ring into larger molecular architectures, such as polymers and metal-organic frameworks, can impart these desirable biological functions to the resulting materials, opening avenues for the creation of advanced drug delivery systems, bioactive implants, and functional coatings. This compound, with its reactive carboxylic acid group, is an excellent candidate for use as a monomer or a ligand in the synthesis of such novel materials.

Application: Synthesis of Isoxazole-Functionalized Polyamides

Application: The carboxylic acid functionality of this compound allows for its use as a monomer in the synthesis of polyamides. These polymers, incorporating the isoxazole ring in their backbone, are anticipated to possess unique thermal properties and potential biological activities.

Protocol 1: Synthesis of a Polyamide via Solution Polycondensation

This protocol describes a representative method for the synthesis of a polyamide by reacting this compound with a diamine.

Materials:

  • This compound

  • 1,6-Hexanediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet and outlet

  • Condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a dry three-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and 1,6-hexanediamine (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DMAP (0.1 equivalents) to the solution.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Pour the filtrate into a beaker containing rapidly stirring methanol to precipitate the polymer.

  • Collect the polymer by filtration and wash it sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the polymer under vacuum at 60 °C for 24 hours.

Characterization: The resulting polyamide can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of amide bonds, nuclear magnetic resonance (NMR) for structural elucidation, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermal gravimetric analysis (TGA) to assess thermal stability.

Illustrative Data:

PropertyIllustrative Value
Molecular Weight (Mw)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temp (Tg)120 - 150 °C
Decomposition Temp (Td)> 300 °C

Note: These values are illustrative and will depend on the specific reaction conditions and purification methods.

Application: Synthesis of Isoxazole-Based Metal-Organic Frameworks (MOFs)

Application: this compound can serve as an organic linker for the synthesis of metal-organic frameworks (MOFs). These crystalline porous materials have potential applications in gas storage, catalysis, and drug delivery.[5][6] The incorporation of the isoxazole moiety may introduce specific binding sites or biological activity to the MOF.[5]

Protocol 2: Solvothermal Synthesis of an Isoxazole-Containing MOF

This protocol provides a general method for the synthesis of a MOF using this compound as the organic linker and a metal salt.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Equipment:

  • Scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • In a scintillation vial, dissolve this compound (1 equivalent) and zinc nitrate hexahydrate (1 equivalent) in a mixture of DMF and ethanol (e.g., 1:1 v/v).

  • Seal the vial tightly and place it in an oven preheated to 100 °C.

  • Maintain the temperature for 48 hours.

  • After cooling to room temperature, crystals of the MOF should have formed.

  • Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF three times, followed by ethanol three times to remove any unreacted starting materials.

  • To activate the MOF (remove solvent from the pores), immerse the crystals in chloroform for 24 hours, replacing the chloroform with a fresh portion every 8 hours.

  • Decant the chloroform and dry the MOF under vacuum at 120 °C for 12 hours.

Characterization: The synthesized MOF can be characterized by powder X-ray diffraction (PXRD) to confirm crystallinity and determine the structure, Brunauer-Emmett-Teller (BET) analysis to measure the surface area and pore volume, and TGA to assess thermal stability.

Illustrative Data:

PropertyIllustrative Value
BET Surface Area500 - 1500 m²/g
Pore Volume0.3 - 0.8 cm³/g
Thermal Stability (in N₂)Up to 350 °C

Note: These values are illustrative and will vary depending on the specific metal salt, solvent system, and reaction conditions used.

Workflow and Signaling Pathway Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of isoxazole-based materials and a potential signaling pathway that could be modulated by these materials, given the known biological activities of isoxazole derivatives.

G Experimental Workflow for Isoxazole-Based Material Synthesis cluster_start Starting Material cluster_polymer Polymer Synthesis cluster_mof MOF Synthesis start 3-Isopropylisoxazole- 5-carboxylic Acid poly_react Solution Polycondensation with Diamine start->poly_react mof_react Solvothermal Reaction with Metal Salt start->mof_react poly_purify Precipitation & Washing poly_react->poly_purify poly_char Characterization (FTIR, NMR, GPC, TGA) poly_purify->poly_char polymer Isoxazole-Containing Polyamide poly_char->polymer mof_purify Washing & Solvent Exchange mof_react->mof_purify mof_char Characterization (PXRD, BET, TGA) mof_purify->mof_char mof Isoxazole-Containing MOF mof_char->mof

Caption: Workflow for the synthesis of isoxazole-based polymers and MOFs.

G Hypothetical Signaling Pathway for Isoxazole-Containing Materials isoxazole Isoxazole-Containing Material cox2 COX-2 Enzyme isoxazole->cox2 Inhibition apoptosis Apoptosis isoxazole->apoptosis Induction nfkb NF-κB Pathway isoxazole->nfkb Inhibition akt Akt/mTOR Pathway isoxazole->akt Inhibition pgs Prostaglandins cox2->pgs Synthesis inflammation Inflammation pgs->inflammation Promotion proliferation Cell Proliferation nfkb->inflammation Promotion nfkb->proliferation Promotion akt->apoptosis Inhibition akt->proliferation Promotion

Caption: Hypothetical signaling pathway for isoxazole-based materials.

Biological Evaluation of Isoxazole-Containing Materials

Given the known anticancer and anti-inflammatory properties of many isoxazole derivatives, the novel materials synthesized from this compound should be evaluated for their biological activity.[2][3]

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a standard MTT assay to assess the cytotoxicity of the synthesized materials against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal cell line (e.g., HEK293T) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture cancer and normal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of the isoxazole-containing polymer or MOF in DMSO and further dilute to various concentrations in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test material. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Illustrative Data:

Cell LineMaterialIC₅₀ (µg/mL) - Illustrative
MCF-7Isoxazole-Polyamide10 - 50
HeLaIsoxazole-Polyamide15 - 60
A549Isoxazole-MOF20 - 80
HEK293TIsoxazole-Polyamide> 100

Note: These values are hypothetical and serve as an example of expected results for a bioactive material.

Conclusion

This compound is a promising building block for the development of novel functional materials. Its versatile chemical nature allows for its incorporation into both polymeric and metal-organic framework structures. The resulting materials have the potential for a wide range of applications, from advanced materials with unique physical properties to bioactive compounds for drug delivery and biomedical devices. The protocols and data presented herein provide a starting point for researchers to explore the exciting possibilities of this isoxazole derivative.

References

Application Notes and Protocols for High-Throughput Screening of 3-Isopropylisoxazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of 3-isopropylisoxazole-5-carboxylic acid derivatives to identify and characterize novel bioactive compounds. The protocols outlined below are designed for scalability and adaptability to various biological targets, focusing on two prominent areas of drug discovery: enzyme inhibition and G protein-coupled receptor (GPCR) modulation.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry.[1] Derivatives of isoxazole-carboxylic acids have been explored for various therapeutic applications, including as xanthine oxidase inhibitors and potential agents for neurological disorders.[2][3] High-throughput screening (HTS) is a critical tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds that modulate a specific biological target.[4][5] This document details protocols for two distinct HTS assays tailored for the screening of this compound derivatives against an enzymatic target and a GPCR target.

Assay 1: Fluorometric Enzyme Inhibition Assay for Xanthine Oxidase

This assay is designed to identify inhibitors of xanthine oxidase (XO), an enzyme implicated in conditions such as gout and hyperuricemia. The assay measures the production of uric acid and hydrogen peroxide, a byproduct of the XO-catalyzed oxidation of xanthine. A fluorescent probe is used to detect the hydrogen peroxide, with a decrease in fluorescence indicating potential inhibition of the enzyme.

Data Presentation: Xanthine Oxidase Inhibition
Compound IDConcentration (µM)% InhibitionIC50 (µM)Z'-factor
Control-1N/A0N/A0.85
Control-2N/A100N/A0.85
Compound A1085.22.5
Compound B1012.5> 50
Compound C1092.11.8
Experimental Protocol: Xanthine Oxidase Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
  • Xanthine Oxidase Solution: Prepare a 2 mU/mL solution of xanthine oxidase from bovine milk in Assay Buffer.
  • Substrate Solution: Prepare a 100 µM solution of xanthine in Assay Buffer.
  • Fluorescent Probe Solution: Prepare a 50 µM solution of a suitable hydrogen peroxide-sensitive probe (e.g., Amplex Red) with 0.2 U/mL horseradish peroxidase (HRP) in Assay Buffer.
  • Test Compounds: Prepare a stock solution of this compound derivatives in 100% DMSO. Serially dilute to desired concentrations.
  • Positive Control: Allopurinol (a known XO inhibitor) at a final concentration of 100 µM.
  • Negative Control: DMSO vehicle.

2. Assay Procedure (384-well format):

  • Add 5 µL of the test compound solution or control to the appropriate wells of a black, clear-bottom 384-well microplate.
  • Add 10 µL of the Xanthine Oxidase Solution to all wells.
  • Incubate the plate at room temperature for 15 minutes.
  • Initiate the enzymatic reaction by adding 10 µL of the Substrate Solution to all wells.
  • Immediately add 25 µL of the Fluorescent Probe Solution to all wells.
  • Incubate the plate at room temperature for 30 minutes, protected from light.
  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm for Amplex Red).

3. Data Analysis:

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))
  • Determine the IC50 values for active compounds by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
  • The Z'-factor, a measure of assay quality, should be calculated for each screening plate.[6]

Workflow Diagram: Enzyme Inhibition HTS

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Plating Dispensing Reagent Dispensing Compound_Prep->Dispensing Reagent_Prep Reagent Preparation Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Data_QC Data QC (Z'-factor) Detection->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response Analysis Hit_ID->Dose_Response

High-throughput screening workflow for enzyme inhibition.

Assay 2: Cell-Based GPCR Activation Assay (Calcium Flux)

This assay is designed to identify compounds that modulate the activity of a Gq-coupled GPCR. Activation of Gq-coupled receptors leads to an increase in intracellular calcium (Ca2+) levels.[7][8] This assay utilizes a fluorescent calcium indicator that reports changes in intracellular calcium concentration upon receptor activation by a ligand.

Data Presentation: GPCR Calcium Flux Assay
Compound IDAgonist EC50 (µM)Antagonist IC50 (µM)Max Response (% of Control)
Control-10.01N/A100
Compound X5.2N/A89
Compound YN/A1.5N/A
Compound Z> 50> 50< 10
Experimental Protocol: GPCR Calcium Flux Assay

1. Cell Culture and Plating:

  • Use a stable cell line recombinantly expressing the target Gq-coupled GPCR (e.g., HEK293 or CHO cells).
  • Culture cells in appropriate media supplemented with serum and antibiotics.
  • Seed cells into black, clear-bottom 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
  • Remove the cell culture medium from the plates.
  • Add 20 µL of the dye loading buffer to each well.
  • Incubate the plates at 37°C for 1 hour in the dark.

3. Assay Procedure (FLIPR or similar instrument):

  • Agonist Screening:
  • Place the dye-loaded cell plate into a fluorescent imaging plate reader (FLIPR).
  • Prepare a compound plate with 10 µL of test compounds at the desired concentrations.
  • The instrument will measure baseline fluorescence for a set period.
  • The instrument will then add the compounds from the compound plate to the cell plate.
  • Fluorescence is monitored in real-time to detect changes in intracellular calcium.
  • Antagonist Screening:
  • Prepare a compound plate with test compounds.
  • Incubate the cell plate with the test compounds for 15-30 minutes.
  • Prepare a plate with a known agonist at its EC80 concentration.
  • Place the cell plate in the FLIPR.
  • The instrument will add the agonist to the cell plate and monitor the fluorescence response. A decrease in the agonist-induced signal indicates antagonist activity.

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
  • For agonist screening, plot ΔF against compound concentration to determine EC50 values.
  • For antagonist screening, plot the percentage inhibition of the agonist response against the antagonist concentration to determine IC50 values.

Signaling Pathway Diagram: Gq-Coupled GPCR

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gq-Coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Ligand Ligand (e.g., Isoxazole Derivative) Ligand->GPCR Binds

Gq-coupled GPCR signaling pathway leading to calcium release.

Concluding Remarks

The provided protocols offer robust and scalable methods for the high-throughput screening of this compound derivatives. These assays can be adapted to other enzyme classes and GPCRs based on the specific therapeutic area of interest. Careful assay development, validation, and quality control are paramount to ensure the generation of reliable and reproducible data in any HTS campaign.[9][10] Following primary screening, "hit" compounds should be subjected to secondary assays for confirmation, determination of mechanism of action, and assessment of off-target effects to advance the most promising candidates in the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isopropylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 3-isopropylisoxazole-5-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step process: the synthesis of ethyl 3-isopropylisoxazole-5-carboxylate followed by its hydrolysis.

Problem 1: Low Yield in the Synthesis of Ethyl 3-Isopropylisoxazole-5-carboxylate

The formation of the isoxazole ring through the cyclocondensation of a β-ketoester (ethyl 4-methyl-3-oxopentanoate) and a source of hydroxylamine is a critical step. Low yields can often be attributed to side reactions or suboptimal reaction conditions.

ParameterTroubleshooting & Optimization
Side Product Formation The formation of isomeric impurities, such as 5-isopropylisoxazol-3-one, can be a significant issue. Controlling the pH of the reaction is crucial; acidic conditions generally favor the desired 3-substituted isoxazole.
Reaction Conditions Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. The reaction temperature should be carefully controlled, as higher temperatures can lead to decomposition and the formation of byproducts.
Reagent Purity The purity of the starting materials, particularly the ethyl 4-methyl-3-oxopentanoate, is critical. Impurities can lead to a variety of side products and a lower yield of the desired isoxazole.

Problem 2: Incomplete or Slow Hydrolysis of Ethyl 3-isopropylisoxazole-5-carboxylate

The final step of the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This reaction can sometimes be sluggish or incomplete.

ParameterTroubleshooting & Optimization
Choice of Base Sodium hydroxide or potassium hydroxide are commonly used for saponification. Ensure that a sufficient excess of the base (typically 2-4 equivalents) is used to drive the reaction to completion. The use of a co-solvent like methanol or THF can improve the solubility of the ester and facilitate the hydrolysis.
Reaction Temperature The hydrolysis is often carried out at room temperature or with gentle heating. If the reaction is slow, increasing the temperature to reflux can improve the rate of hydrolysis. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Work-up Procedure After hydrolysis, the reaction mixture should be acidified to a pH of around 2 to ensure complete protonation of the carboxylate. Extraction with a suitable organic solvent, such as ethyl acetate, should be performed multiple times to maximize the recovery of the product.

Problem 3: Difficulty in Purification of this compound

The final product may contain impurities from the reaction or work-up process.

ParameterTroubleshooting & Optimization
Aqueous Workup An acid-base extraction is a highly effective method for purifying carboxylic acids. The crude product can be dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to extract the carboxylic acid into the aqueous layer. The aqueous layer is then acidified and the pure product is extracted with an organic solvent.[1]
Recrystallization For solid products, recrystallization is an excellent method for achieving high purity. Suitable solvents include ethyl acetate, ethanol, or a mixture of toluene and petroleum ether.
Column Chromatography If the product is an oil or if recrystallization is ineffective, silica gel column chromatography can be used. A common eluent system is a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (0.1-1%) to improve peak shape and prevent tailing.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method involves a two-step synthesis. The first step is the formation of ethyl 3-isopropylisoxazole-5-carboxylate via the reaction of ethyl 4-methyl-3-oxopentanoate with hydroxylamine. The second step is the hydrolysis of the resulting ester to the desired carboxylic acid.

Q2: What are the key parameters to control for a high-yield synthesis of the isoxazole ester?

A2: The key parameters include the use of high-purity starting materials, maintaining anhydrous reaction conditions, and controlling the reaction temperature and pH. Careful monitoring of the reaction progress by TLC is also recommended to determine the optimal reaction time.

Q3: How can I confirm the formation of the desired product?

A3: The product can be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The melting point of the purified solid can also be compared to literature values.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Hydroxylamine and its salts can be unstable and should be handled with care.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-isopropylisoxazole-5-carboxylate

This protocol is a general method adapted for the synthesis of the title compound.

  • To a solution of ethyl 4-methyl-3-oxopentanoate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain pure ethyl 3-isopropylisoxazole-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl 3-isopropylisoxazole-5-carboxylate

  • Dissolve ethyl 3-isopropylisoxazole-5-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (2-4 equivalents) and stir the mixture at room temperature or reflux until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

  • If necessary, purify the product by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Ester Synthesis cluster_step2 Step 2: Hydrolysis Start Ethyl 4-methyl-3-oxopentanoate + Hydroxylamine HCl Reaction1 Cyclocondensation (Ethanol, NaOAc, RT) Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 Ethyl 3-isopropylisoxazole-5-carboxylate Purification1->Product1 Reaction2 Saponification (NaOH, MeOH/H2O) Product1->Reaction2 Workup2 Acidification (HCl) & Extraction Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 Product2 This compound Purification2->Product2 Troubleshooting_Yield cluster_ester_synthesis Issues in Ester Synthesis cluster_hydrolysis Issues in Hydrolysis LowYield Low Yield of Final Product SideProducts Side Products (e.g., Isomer Formation) LowYield->SideProducts IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction PoorPurity Impure Starting Materials LowYield->PoorPurity IncompleteHydrolysis Incomplete Hydrolysis LowYield->IncompleteHydrolysis ProductLoss Product Loss during Workup LowYield->ProductLoss Solution1 Solutions SideProducts->Solution1 Optimize pH (acidic) Control Temperature Solution2 Solutions IncompleteReaction->Solution2 Increase Reaction Time Ensure Anhydrous Conditions Solution3 Solutions PoorPurity->Solution3 Purify Starting Materials Solution4 Solutions IncompleteHydrolysis->Solution4 Increase Base Equivalents Increase Temperature Solution5 Solutions ProductLoss->Solution5 Optimize Extraction pH Multiple Extractions

References

Technical Support Center: Purification of Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of carboxylic acid compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of carboxylic acids.

Issue 1: Low yield of purified carboxylic acid after extraction.

  • Question: I am losing a significant amount of my carboxylic acid during the aqueous extraction step. What could be the cause and how can I fix it?

  • Answer: Low recovery during extraction is often related to incorrect pH adjustment or the formation of emulsions.[1]

    • Incorrect pH: To efficiently extract a carboxylic acid into an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), the pH of the aqueous phase must be significantly higher than the pKa of the carboxylic acid, typically by at least 2 to 3 pH units.[1] This ensures the carboxylic acid is deprotonated to its more water-soluble carboxylate salt form.[2][3][4] Conversely, to recover the carboxylic acid from the aqueous phase into an organic solvent, the pH should be lowered to at least 2-3 units below the pKa to ensure it is in its neutral, less water-soluble form.[1]

    • Emulsion Formation: Emulsions are stable mixtures of immiscible liquids that can make layer separation difficult. This can be caused by vigorous shaking or the presence of surfactants. To break an emulsion, you can try:

      • Adding a saturated brine solution (NaCl solution).

      • Gently swirling or rocking the separatory funnel instead of vigorous shaking.

      • Filtering the mixture through a pad of Celite or glass wool.

      • Allowing the mixture to stand for an extended period.

Issue 2: The carboxylic acid fails to crystallize from the solution.

  • Question: My carboxylic acid is not crystallizing out of the solvent upon cooling. What should I do?

  • Answer: Failure to crystallize can be due to several factors, including the solution being too dilute, the chosen solvent being too effective at dissolving the compound, or the presence of impurities that inhibit crystal formation.[5]

    • Solution is too dilute: Try evaporating some of the solvent to increase the concentration of the carboxylic acid.

    • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

      • Scratch the inside of the flask with a glass rod.[6]

      • Add a seed crystal of the pure carboxylic acid.[1][6]

    • Inappropriate Solvent: If the compound is too soluble in the chosen solvent even at low temperatures, you may need to use a different solvent or a mixed solvent system.[7][8]

    • Presence of Impurities: If the crude material is highly impure, a preliminary purification step like an acid-base extraction might be necessary before attempting recrystallization.[1]

Issue 3: The purified carboxylic acid is discolored (yellow or brown tint).

  • Question: After purification, my carboxylic acid has a persistent yellow or brown color. How can I remove these colored impurities?

  • Answer: Discoloration is often due to the presence of residual catalysts, oxidized organic impurities, or iodide compounds if they were used in the synthesis.[1]

    • Activated Carbon: Treating the solution of the crude acid with activated carbon can effectively adsorb colored impurities.[1] The carbon is then removed by hot filtration.

    • Oxidative Treatment: For impurities like residual iodides, treatment with a mild oxidizing agent such as hydrogen peroxide (H₂O₂) can convert them into a form that is more easily removed by distillation or evaporation.[1]

    • Metal Scavengers: If the color is due to residual metal catalysts (e.g., Palladium, Rhodium), passing the solution through a dedicated metal scavenger, such as silica-based thiols, can be very effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying a carboxylic acid?

A1: Acid-base extraction is a fundamental and highly effective technique for the initial purification of carboxylic acids from neutral and basic impurities.[2][3][9] This method takes advantage of the acidic nature of the carboxyl group, which can be deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[2][9] The neutral and basic impurities remain in the organic layer and can be separated. The aqueous layer containing the carboxylate salt is then acidified to regenerate the pure carboxylic acid, which can be extracted back into an organic solvent or collected by filtration if it precipitates.[3][9] For higher purity, this is often followed by recrystallization or chromatography.

Q2: How do I choose an appropriate solvent for recrystallizing my carboxylic acid?

A2: The ideal recrystallization solvent should dissolve the carboxylic acid well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing carboxylic acids include water, ethanol, methanol, or mixtures of these.[7] The choice depends on the polarity and structure of the specific carboxylic acid. For example, short-chain carboxylic acids have higher solubility in water, while longer-chain acids are more soluble in organic solvents.[10] It is often a process of trial and error with small amounts of the crude product to find the optimal solvent or solvent mixture.

Q3: What are the common impurities found in crude carboxylic acids?

A3: The nature of impurities depends heavily on the synthetic route. Common impurities can include:

  • Unreacted starting materials.[5]

  • Byproducts from the reaction (e.g., esters, amides).[11]

  • Residual solvents from the reaction or workup.[11]

  • Catalysts or reagents used in the synthesis.

  • Water.[11]

  • For carboxylic acids synthesized via Diels-Alder reactions, polymeric byproducts may be present.[5]

Q4: Can I use column chromatography to purify my carboxylic acid?

A4: Yes, both normal-phase and reverse-phase chromatography can be used.

  • Normal-phase chromatography (Silica Gel): This can be challenging due to the polar nature of carboxylic acids, which can lead to tailing and poor separation. To improve the separation, a small amount of an acid (like acetic acid or trifluoroacetic acid) is often added to the eluent.[12]

  • Reverse-phase chromatography (C18): This is often a more effective method for purifying polar compounds like carboxylic acids.[12][13][14] A common mobile phase is a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or TFA) to suppress the ionization of the carboxyl group and achieve better peak shapes.[13][15]

Q5: How can I remove residual solvents from my purified carboxylic acid?

A5: Residual solvents should be removed to the extent possible.[16] The most common method is drying the purified solid under high vacuum. For high-boiling solvents like DMF or DMSO, which are difficult to remove by simple evaporation, extensive washing of the organic layer with water during the extraction process is crucial.[17] If the carboxylic acid is thermally stable, vacuum distillation can be an effective purification method that also removes non-volatile impurities.[18]

Data Presentation

Table 1: pKa Values of Common Carboxylic Acids

Carboxylic AcidStructurepKa
Formic AcidHCOOH3.75[19]
Acetic AcidCH₃COOH4.78[19]
Propionic AcidCH₃CH₂COOH~4-5[11]
Benzoic AcidC₆H₅COOH4.20[19]
Oxalic AcidHOOCCOOH1.27 (pKa1), 4.27 (pKa2)
Citric AcidC₆H₈O₇3.13 (pKa1), 4.76 (pKa2), 6.40 (pKa3)[19]

Note: pKa values can vary slightly depending on the temperature and solvent.

Table 2: Solubility of Carboxylic Acids

Carboxylic AcidSolubility in WaterSolubility in Organic Solvents (e.g., Ethanol, Ether)
Acetic AcidMiscible[10]Generally soluble[20][10]
Butyric AcidMiscible[20][10]Generally soluble[20][10]
Hexanoic AcidSlightly soluble (~1.0 g/100 g water)[20][10]Generally soluble[20][10]
Palmitic AcidInsoluble[20][10]Generally soluble[20][10]
Benzoic AcidSlightly soluble in cold water, more soluble in hot water[6]Generally soluble[20][10]

Experimental Protocols

Protocol 1: Purification of a Solid Carboxylic Acid by Acid-Base Extraction

  • Dissolution: Dissolve the crude carboxylic acid (containing neutral or basic impurities) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The amount should be sufficient to deprotonate all the carboxylic acid.[9]

  • Separation: Gently swirl or invert the funnel to mix the layers. Allow the layers to separate. The top layer will typically be the organic phase, and the bottom layer will be the aqueous phase containing the sodium carboxylate salt.[9]

  • Collection of Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of the NaHCO₃ solution to the separatory funnel, shake, and collect the aqueous layer. Combine the aqueous extracts. This ensures complete extraction of the carboxylic acid.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The carboxylic acid will precipitate out of the solution.[9]

  • Isolation: Collect the purified carboxylic acid crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any remaining salts.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification of a Solid Carboxylic Acid by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the carboxylic acid is highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities or if decolorizing carbon was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude Carboxylic Acid (in Organic Solvent) add_base Add Aqueous Base (e.g., NaHCO3) crude->add_base separate Separate Layers add_base->separate aqueous Aqueous Layer (Carboxylate Salt) separate->aqueous organic Organic Layer (Impurities) separate->organic acidify Acidify Aqueous Layer (e.g., with HCl) aqueous->acidify isolate_extract Isolate Pure Acid (Filtration/Extraction) acidify->isolate_extract dissolve Dissolve in Minimal Hot Solvent isolate_extract->dissolve Further Purification cool Slowly Cool to Form Crystals dissolve->cool isolate_recryst Isolate Pure Crystals (Filtration) cool->isolate_recryst dry Dry Crystals isolate_recryst->dry

Caption: General experimental workflow for carboxylic acid purification.

troubleshooting_crystallization node_action node_action node_cause node_cause start Crystals Don't Form? is_supersaturated Supersaturated? start->is_supersaturated is_dilute Too Dilute? is_supersaturated->is_dilute No scratch Scratch Flask or Add Seed Crystal is_supersaturated->scratch Yes wrong_solvent Wrong Solvent? is_dilute->wrong_solvent No evaporate Evaporate Some Solvent is_dilute->evaporate Yes change_solvent Change Solvent or Use a Co-solvent wrong_solvent->change_solvent Yes

Caption: Troubleshooting decision tree for crystallization issues.

References

stability issues of 3-isopropylisoxazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-isopropylisoxazole-5-carboxylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.

FAQs and Troubleshooting Guides

This section addresses common stability issues encountered during experiments involving this compound. The guidance is based on the known chemical properties of isoxazole-containing compounds.

Q1: My experimental results with this compound are inconsistent. Could the compound be degrading in my stock solution?

A1: Yes, inconsistent results are a common sign of compound instability. This compound, like other isoxazole derivatives, can be susceptible to degradation under certain conditions. The stability of your solution can be influenced by factors such as pH, temperature, light exposure, and the choice of solvent. It is crucial to assess the stability of your stock solutions under your specific experimental conditions.

Q2: What are the primary degradation pathways for isoxazole-containing compounds in solution?

A2: The isoxazole ring can be susceptible to cleavage under both acidic and basic conditions, leading to the formation of various degradation products. This process is often accelerated by increased temperature. Additionally, exposure to UV light can induce photolytic degradation of the isoxazole ring.[1]

Q3: I've observed a gradual loss of my compound's activity over time, even when stored at low temperatures. What could be the cause?

A3: While low temperatures slow down degradation, they may not completely prevent it, especially if the solution's pH is not optimal. For instance, some isoxazole compounds exhibit instability in basic solutions even at ambient temperatures.[2] Consider preparing fresh solutions before each experiment or conducting a stability study to determine the acceptable storage duration for your specific conditions.

Q4: My solution of this compound has turned slightly yellow. Is this an indication of degradation?

A4: A change in color, such as turning from colorless to yellow, can be an indicator of chemical degradation. The appearance of new colored species may result from the formation of degradation products. It is recommended to analyze the discolored solution using an appropriate analytical method, such as HPLC-UV or LC-MS/MS, to check for the presence of impurities.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: Based on general guidelines for isoxazole compounds, solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and maintained at a neutral or slightly acidic pH. The solid compound should be stored at room temperature in a dry, well-ventilated place.[3][4] However, the optimal storage conditions should be determined experimentally for your specific solvent and concentration.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.

Troubleshooting Flowchart Troubleshooting Stability Issues start Inconsistent Experimental Results or Suspected Degradation check_solution Prepare a Fresh Solution and Re-run Experiment start->check_solution results_ok Results are Now Consistent check_solution->results_ok If problem_persists Problem Persists check_solution->problem_persists If end_ok Problem Resolved results_ok->end_ok analyze_solution Analyze Solution for Degradants (e.g., HPLC, LC-MS) problem_persists->analyze_solution degradants_present Degradants Detected? analyze_solution->degradants_present no_degradants No Degradants Detected degradants_present->no_degradants No optimize_storage Optimize Storage Conditions: - Adjust pH - Protect from Light - Lower Temperature - Use a Different Solvent degradants_present->optimize_storage Yes investigate_other Investigate Other Experimental Parameters (e.g., assay conditions, reagent quality) no_degradants->investigate_other retest_stability Re-evaluate Stability of New Solution optimize_storage->retest_stability retest_stability->end_ok

Caption: A flowchart to guide troubleshooting of stability issues.

Quantitative Data Summary

Table 1: Effect of pH on the Stability of an Isoxazole Analog at 37°C

pHHalf-life (t½) in hours
4.0Stable
7.47.4
10.01.2
Data is hypothetical and based on trends observed for leflunomide degradation.[2]

Table 2: Effect of Temperature on the Stability of an Isoxazole Analog in a Basic Solution (pH 10.0)

Temperature (°C)Half-life (t½) in hours
256.0
371.2
Data is hypothetical and based on trends observed for leflunomide degradation.[2]

Experimental Protocols

The following are suggested protocols for investigating the stability of this compound in solution.

Protocol 1: pH Stability Assessment

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4.0, 7.4, and 10.0)

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • In separate vials, dilute the stock solution with the different pH buffers to a final desired concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench any further degradation by adding an equal volume of a strong organic solvent like acetonitrile.

  • Analyze the samples by a validated HPLC-UV or LC-MS/MS method to quantify the remaining concentration of the parent compound.[5]

  • Plot the concentration of this compound versus time for each pH and determine the degradation rate and half-life.

Protocol 2: Photostability Assessment

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound

  • A suitable solvent (e.g., methanol, water with co-solvent)

  • Clear and amber vials

  • A photostability chamber or a controlled light source (e.g., UV lamp)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a solution of this compound in the chosen solvent.

  • Place the solution into both clear and amber (or foil-wrapped) vials. The amber vials will serve as the dark control.

  • Expose the vials to a controlled light source for a defined period.

  • At specified time intervals, take samples from both the exposed and control vials.

  • Analyze the samples by HPLC-UV or LC-MS/MS to measure the concentration of the compound.

  • Compare the degradation in the light-exposed samples to the dark controls to assess the extent of photolytic degradation.

Potential Degradation Pathway

The following diagram illustrates a potential hydrolytic degradation pathway for the isoxazole ring, which is a common instability for this class of compounds.

Hydrolytic Degradation Pathway Potential Hydrolytic Degradation of Isoxazole Ring cluster_conditions isoxazole 3-Isopropylisoxazole- 5-carboxylic Acid intermediate Ring-Opened Intermediate isoxazole->intermediate Ring Opening products Degradation Products intermediate->products Further Reactions conditions H₂O (Acid or Base Catalyzed)

Caption: A simplified diagram of potential isoxazole ring hydrolysis.

Experimental Workflow for a Stability Study

The diagram below outlines a typical experimental workflow for conducting a stability study of this compound.

Stability Study Workflow Experimental Workflow for Stability Assessment start Define Study Parameters (pH, Temp, Light) prep_solutions Prepare Stock and Test Solutions start->prep_solutions stress_conditions Expose Solutions to Stress Conditions prep_solutions->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling analysis Analyze Samples by HPLC or LC-MS/MS sampling->analysis data_processing Process Data and Calculate Degradation Rates analysis->data_processing reporting Report Findings and Establish Storage Recommendations data_processing->reporting

Caption: A typical workflow for a chemical stability study.

References

Technical Support Center: Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The two most prevalent and versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do solvent and temperature impact the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters that significantly influence the outcome of isoxazole synthesis. The choice of solvent can affect the solubility of reactants, the reaction rate, and, particularly in 1,3-dipolar cycloadditions, the regioselectivity of the addition.[1] For instance, polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[1] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition, while temperatures that are too low may result in slow or incomplete reactions.[1]

Troubleshooting Guides

Below are common issues encountered during isoxazole synthesis, along with their potential causes and recommended solutions.

Issue 1: Low Yield in 1,3-Dipolar Cycloaddition Reactions

Q: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in 1,3-dipolar cycloadditions are a common problem and can stem from several factors. A primary issue is often the rapid dimerization of the in situ generated nitrile oxide to form furoxans, which are common byproducts.[1][2]

Troubleshooting Steps:

  • Control Nitrile Oxide Concentration: The dimerization of nitrile oxide is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration. To minimize this side reaction, it is crucial to maintain a low concentration of the nitrile oxide throughout the reaction. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne.[2]

  • Adjust Stoichiometry: Using a slight excess of the alkyne dipolarophile can help to outcompete the dimerization reaction.[1] However, using a large excess of the alkyne might not be cost-effective, so optimization is key.[2]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition, thus improving the yield of the isoxazole.[2]

  • Choice of Base and Solvent: The selection of the base and solvent for the generation of the nitrile oxide is critical.[1] Common bases include triethylamine and N,N-diisopropylethylamine.[1] The solvent can influence the stability and reactivity of the nitrile oxide.

Experimental Protocol to Minimize Furoxan Formation:

A one-pot synthesis approach can be employed to minimize furoxan formation. In this setup, the nitrile oxide is generated in situ in the presence of the alkyne, ensuring its immediate consumption.

  • Reagents: Aldoxime, N-chlorosuccinimide (NCS), alkyne, and a suitable solvent (e.g., chloroform or ethyl acetate).

  • Procedure:

    • Dissolve the aldoxime and the alkyne in the chosen solvent.

    • Slowly add a solution of NCS in the same solvent to the mixture at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction is typically stirred for several hours until completion.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Issue 2: Formation of Isomeric Products (Poor Regioselectivity)

Q: I am observing the formation of both 3,5-disubstituted and 3,4-disubstituted isoxazoles in my reaction. How can I improve the regioselectivity?

A: The formation of regioisomers is a frequent challenge in 1,3-dipolar cycloaddition reactions.[1] The regioselectivity is governed by both electronic and steric factors of the nitrile oxide and the alkyne.[2]

Strategies to Control Regioselectivity:

  • Catalysis: The use of certain catalysts can significantly influence the regiochemical outcome.

    • Copper(I) catalysts: These have been shown to favor the formation of 3,5-disubstituted isoxazoles.[2]

    • Ruthenium(II) catalysts: These can also be employed to promote the formation of specific regioisomers.[2]

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regioselectivity of the cycloaddition.[2]

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.[2]

Quantitative Data on Regioselectivity:

The following table summarizes the impact of different catalysts on the regioselectivity of the reaction between a terminal alkyne and a nitrile oxide.

CatalystRatio of 3,5-isomer to 3,4-isomerReference
NoneMixture of isomers[3]
Copper(I)Predominantly 3,5-isomer[2]
Ruthenium(II)Can be tuned to favor either isomer[2]

Experimental Protocol for Copper(I)-Catalyzed Regioselective Isoxazole Synthesis:

  • Reagents: Terminal alkyne, nitrile oxide precursor (e.g., hydroximoyl chloride), a copper(I) source (e.g., CuI), a base (e.g., triethylamine), and a solvent (e.g., toluene or THF).

  • Procedure:

    • To a solution of the terminal alkyne and the nitrile oxide precursor in the chosen solvent, add the copper(I) catalyst.

    • Slowly add the base to the reaction mixture at room temperature.

    • Stir the reaction for the required time, monitoring by TLC or LC-MS.

    • Upon completion, work up the reaction mixture to isolate the desired 3,5-disubstituted isoxazole.

Issue 3: Side Reactions of Starting Materials

Q: I suspect that my starting materials are causing side reactions. How can I address this?

A: The purity and stability of your starting materials are paramount for a successful isoxazole synthesis. Impurities or the presence of sensitive functional groups can lead to a variety of unwanted byproducts.

Troubleshooting Steps:

  • Purify Starting Materials: Ensure that your starting materials, such as the alkyne and the nitrile oxide precursor, are of high purity. Purification techniques like distillation, recrystallization, or column chromatography may be necessary.

  • Protect Sensitive Functional Groups: If your starting materials contain functional groups that are not compatible with the reaction conditions (e.g., acidic protons in the presence of a strong base), they should be protected prior to the reaction. Common protecting groups can be used for functional groups like alcohols, amines, and carboxylic acids.

  • Catalyst Inactivity: For catalyzed reactions, ensure that the catalyst is active and used in the correct loading. In some cases, pre-activation of the catalyst may be required.[1]

Visual Guides

Below are diagrams to help visualize key concepts in isoxazole synthesis troubleshooting.

Regioselectivity_Control cluster_strategies Strategies title Controlling Regioselectivity start Formation of Isomeric Products catalysis Use Catalysts (e.g., Cu(I), Ru(II)) start->catalysis substituents Modify Substituents (Electronic & Steric Effects) start->substituents conditions Vary Reaction Conditions (Solvent, Temperature) start->conditions outcome1 Improved Regioselectivity catalysis->outcome1 Favors specific isomer outcome2 Improved Regioselectivity substituents->outcome2 Directs addition outcome3 Improved Regioselectivity conditions->outcome3 Influences selectivity

References

Technical Support Center: Optimizing Amidation of 3-isopropylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amidation of 3-isopropylisoxazole-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amidation reaction is showing low or no yield. What are the potential causes and solutions?

Low or no product formation is a common issue in amidation reactions. Several factors could be at play, from reagent quality to reaction conditions.

Possible Causes & Solutions:

Cause Troubleshooting Recommendation
Poor Quality Reagents Ensure all reagents, especially the coupling agents and amine, are fresh and of high purity. Solvents like DMF and DCM should be anhydrous.
Ineffective Coupling Agent For sterically hindered or electronically deactivated amines, standard coupling agents may be insufficient. Consider using more potent reagents like HATU or COMU.
Incorrect Stoichiometry A slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid can drive the reaction to completion.
Suboptimal Temperature While many amidations proceed at room temperature, gentle heating (e.g., 40-50°C) can sometimes overcome activation energy barriers for sluggish reactions. However, monitor for potential side reactions.
Incorrect Order of Addition The order in which reagents are added can be critical. Generally, pre-activating the carboxylic acid with the coupling reagent and a base for a few minutes before adding the amine is recommended to avoid side reactions of the coupling agent with the amine.

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

Side reactions can compete with the desired amidation, reducing yield and complicating purification.

Possible Side Reactions & Mitigation Strategies:

Side Reaction Mitigation Strategy
Racemization If your amine is chiral, racemization can be a concern. The addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is recommended, especially when using carbodiimide coupling agents like EDC. Using phosphonium-based reagents like PyBOP can also reduce racemization.
Guanidinylation of the Amine Uronium/aminium-based coupling reagents like HATU and HBTU can react with the amine to form a guanidinium byproduct, consuming the amine and hindering the primary reaction. To avoid this, pre-activate the carboxylic acid with HATU/HBTU and a base for a short period before adding the amine.
N-Acylurea Formation With carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. The addition of HOBt or HOAt can trap the O-acylisourea to form an active ester, preventing this rearrangement and improving yields.
Isoxazole Ring Opening While less common under standard amidation conditions, strong nucleophiles or harsh basic conditions could potentially lead to the degradation of the isoxazole ring. Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) and avoid excessively high temperatures.

Q3: How do I choose the right coupling reagent for my specific amine?

The choice of coupling reagent is critical and depends on the nucleophilicity and steric hindrance of the amine.

Amine Type Recommended Coupling Reagents Considerations
Primary, Non-hindered Amines EDC/HOBt, DCC/HOBtCost-effective and generally reliable.
Secondary or Sterically Hindered Amines HATU, HBTU, PyBOP, COMUMore reactive reagents are often necessary to overcome steric hindrance.
Electron-Deficient (Aromatic) Amines HATU, T3P®These amines are less nucleophilic and require more potent activation.

Q4: What is the best work-up procedure for my 3-isopropylisoxazole-5-carboxamide product?

A standard aqueous work-up is typically effective for isolating the crude product.

General Work-up Procedure:

  • Quench the reaction mixture with water or a dilute aqueous acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid, followed by brine to remove residual water.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Troubleshooting Work-up Issues:

  • Emulsion formation: Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[2]

  • Product "oiling out": If the product does not solidify upon solvent removal, try trituration with a non-polar solvent like hexanes or ether to induce precipitation.[2]

Q5: My product is difficult to purify. What are some recommended purification techniques?

Silica gel column chromatography is the most common method for purifying isoxazole-carboxamides.

Purification Strategy:

  • Column Chromatography: A gradient elution system of hexanes and ethyl acetate is often effective. The polarity of the eluent can be adjusted based on the polarity of the specific amide product.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Experimental Protocols

Protocol 1: General Amidation using EDC/HOBt

This protocol is suitable for coupling this compound with primary, non-hindered amines.

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the general work-up procedure described in Q4.

Protocol 2: Amidation of Sterically Hindered or Electron-Deficient Amines using HATU

This protocol is recommended for more challenging couplings.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10-20 minutes to allow for pre-activation.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the general work-up and purification procedures.

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Acid 3-isopropylisoxazole- 5-carboxylic acid Pre_activation Pre-activation (Stir 10-30 min) Acid->Pre_activation Solvent Anhydrous Solvent (DMF or DCM) Solvent->Pre_activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Pre_activation Base Base (e.g., DIPEA) Base->Pre_activation Reaction Reaction (Stir 2-24h at RT) Pre_activation->Reaction Amine Amine Amine->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for the amidation of this compound.

Troubleshooting_Tree cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_side_reactions Side Reactions Start Low Yield or Incomplete Reaction Reagent_Quality Check Reagent Quality (Freshness, Anhydrous) Start->Reagent_Quality Stoichiometry Optimize Stoichiometry (Slight excess of amine/reagent) Start->Stoichiometry Temperature Increase Temperature (e.g., 40-50°C) Start->Temperature Coupling_Agent Use Stronger Coupling Agent (e.g., HATU, COMU) Start->Coupling_Agent Order_Addition Optimize Order of Addition (Pre-activate acid) Start->Order_Addition Side_Reaction_Check Side Products Observed? Start->Side_Reaction_Check Racemization Add HOBt/HOAt Guanidinylation Pre-activate Acid NAcylurea Add HOBt/HOAt Side_Reaction_Check->Reagent_Quality No Side_Reaction_Check->Racemization Yes Side_Reaction_Check->Guanidinylation Side_Reaction_Check->NAcylurea

Caption: Troubleshooting decision tree for low-yield amidation reactions.

References

Technical Support Center: HPLC Analysis of 3-isopropylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3-isopropylisoxazole-5-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common analytical issues.

Frequently Asked Questions (FAQs)

This section addresses specific problems that may be encountered during the HPLC analysis of this compound.

Q1: Why is the peak for this compound showing significant tailing?

Peak tailing is a common issue when analyzing acidic compounds like this compound.[1] The asymmetry factor (Tf) should ideally be close to 1; a value greater than 1.2 indicates significant tailing.[2] This is often caused by secondary interactions between the analyte and the stationary phase.

  • Primary Cause: Mobile Phase pH and Analyte Ionization: As a carboxylic acid, your analyte has a specific pKa. If the mobile phase pH is close to or above this pKa, a portion of the analyte molecules will be in their ionized (negatively charged) form.[3] These ionized molecules can interact strongly with residual silanol groups (-Si-OH) on the silica-based column packing, which are also ionized at higher pH values.[4] This secondary interaction mechanism slows down a fraction of the analyte, resulting in a tailing peak.[1]

  • Solution:

    • Adjust Mobile Phase pH: Lower the pH of your mobile phase to at least 2 units below the analyte's pKa.[5] For most carboxylic acids, a pH of 2.5-3.0 is effective.[2] This ensures the analyte is in its neutral, protonated form, minimizing interactions with silanols.[3] Use additives like 0.1% formic acid or phosphoric acid to control the pH.[6][7]

    • Use a Buffer: A buffer is crucial for maintaining a stable pH throughout the analysis.[4][5] Insufficient buffer strength can lead to inconsistent ionization and peak shape. Use a buffer such as phosphate or formate at a concentration between 10-50 mM.[2]

    • Column Choice: Use a modern, high-purity, end-capped silica column. These columns have fewer accessible residual silanol groups, reducing the chances of secondary interactions.[4]

Q2: My peak is very broad, not sharp. What are the likely causes?

Broad peaks lead to poor resolution and reduced sensitivity. Several factors can contribute to this issue.

  • Possible Causes & Solutions:

    • Column Overload: Injecting too much sample can saturate the column, causing peaks to broaden and potentially front.[5][8]

      • Solution: Reduce the injection volume or dilute your sample.[2]

    • Extra-Column Volume: Excessive volume from long tubing, a large detector cell, or poorly made connections can cause the analyte band to spread before it even reaches the detector.[2]

      • Solution: Use tubing with a narrow internal diameter and keep lengths as short as possible. Ensure all fittings are secure and properly seated to minimize dead volume.[2]

    • Column Degradation: Over time, column performance degrades due to contamination or loss of stationary phase, leading to broader peaks.[2] A void at the column inlet can also cause severe broadening.[1]

      • Solution: Flush the column with a strong solvent to remove contaminants.[2] If performance doesn't improve, or if a void is suspected, the column may need to be replaced.[1]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak shape can be distorted, especially for early-eluting peaks.[2][5]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5]

Q3: I am observing split or shouldered peaks. How can I fix this?

Split peaks suggest that the analyte is entering the column as a disturbed band or that two different forms of the analyte are present.

  • Possible Causes & Solutions:

    • Partially Blocked Frit/Column Inlet: Contamination from the sample or mobile phase can block the inlet frit, causing the sample flow path to be disrupted.

      • Solution: Remove the column and check the system pressure without it to confirm a blockage.[9] Reverse and flush the column (if the manufacturer allows) to dislodge particulates. Using a guard column or in-line filter can prevent this issue.[3]

    • pH Too Close to pKa: When the mobile phase pH is very close to the analyte's pKa, both the ionized and non-ionized forms of the compound can exist simultaneously, potentially leading to shouldered or split peaks.[3][5]

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa to ensure only one form of the analyte is present.[5]

    • Sample Solvent Incompatibility: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

      • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent.

Q4: The retention time for my analyte is unstable and shifts between injections. What should I check?

Inconsistent retention times make peak identification and quantification unreliable. This issue usually points to problems with the mobile phase delivery or column temperature.

  • Possible Causes & Solutions:

    • Pump and Mobile Phase Issues: Air bubbles in the pump, faulty check valves, or an improperly mixed mobile phase can cause fluctuations in flow rate and composition, leading to shifting retention times.[5][9]

      • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. Check pump seals and check valves for wear.[5] If preparing the mobile phase online, ensure the mixer is working correctly.[10]

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase (especially after a gradient or changing solvents) will cause retention time drift.[9]

      • Solution: Ensure the column is equilibrated for a sufficient period before starting the analysis. Monitor the baseline until it is stable.

    • Temperature Fluctuations: The column temperature affects solvent viscosity and chromatographic interactions. Changes in ambient temperature can cause retention times to drift.[8]

      • Solution: Use a column oven to maintain a constant and consistent temperature.[11]

Recommended Experimental Protocol

This section provides a robust starting point for developing an HPLC method for this compound.

HPLC Parameters

The following table summarizes the recommended starting conditions for the analysis.

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µmStandard for retaining non-polar to moderately polar compounds.[7][12]
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterAcid modifier to ensure the analyte is in its protonated form for good peak shape.[6][13]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Elution 10% B to 90% B over 15 minutesA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven provides stable retention times.[8]
Detection UV at 230 nm (or λmax)The isoxazole ring provides UV absorbance. Determine the optimal wavelength (λmax) by running a UV scan of the standard.
Injection Volume 5-10 µLA smaller volume helps prevent column overload.[14]
Methodology
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Filter both Mobile Phase A and Mobile Phase B (Acetonitrile) through a 0.45 µm filter to remove particulates.[3]

    • Degas both solvents using an ultrasonic bath or online degasser before use to prevent air bubbles in the system.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Dilute the stock solution to the desired working concentration using the initial mobile phase composition (e.g., 90% A, 10% B). This prevents peak shape distortion due to solvent mismatch.[5]

    • Filter the final sample solution through a 0.22 µm syringe filter before injection to protect the column from particulates.[3]

Troubleshooting Workflows

The following diagrams provide logical workflows for diagnosing common HPLC problems.

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node stop_node stop_node start Peak Tailing Observed (Tf > 1.2) q1 Is mobile phase pH < pKa - 2 (e.g., pH < 3)? start->q1 q2 Is a buffer used at adequate strength (10-50 mM)? q1->q2 Yes sol1 ACTION: Lower mobile phase pH using 0.1% Formic or Phosphoric Acid. q1->sol1 No q3 Is sample concentration appropriately low? q2->q3 Yes sol2 ACTION: Add a buffer (e.g., phosphate) to the aqueous mobile phase. q2->sol2 No q4 Is column old or showing high backpressure? q3->q4 Yes sol3 ACTION: Dilute sample or reduce injection volume. q3->sol3 No sol4 ACTION: Flush column with strong solvent. If no improvement, replace column. q4->sol4 Yes end Problem Resolved q4->end No sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node start General Poor Peak Shape q1 { Peak Type |  Broad |  Split / Shouldered |  Fronting} start->q1 broad_cause1 Column Overload? q1:f1->broad_cause1 split_cause1 Blocked Column Frit? q1:f2->split_cause1 front_cause1 Column Overload? q1:f3->front_cause1 broad_sol1 ACTION: Dilute sample. broad_cause1->broad_sol1 broad_cause2 Extra-column Volume? broad_sol1->broad_cause2 broad_sol2 ACTION: Use shorter/narrower tubing. broad_cause2->broad_sol2 broad_cause3 Column Degradation? broad_sol2->broad_cause3 broad_sol3 ACTION: Flush or replace column. broad_cause3->broad_sol3 split_sol1 ACTION: Use guard column. Back-flush. split_cause1->split_sol1 split_cause2 pH near pKa? split_sol1->split_cause2 split_sol2 ACTION: Adjust pH to >2 units from pKa. split_cause2->split_sol2 split_cause3 Sample Solvent Mismatch? split_sol2->split_cause3 split_sol3 ACTION: Dissolve sample in mobile phase. split_cause3->split_sol3 front_sol1 ACTION: Dilute sample. front_cause1->front_sol1 front_cause2 Poor Column Packing? front_sol1->front_cause2 front_sol2 ACTION: Replace column. front_cause2->front_sol2

Caption: A decision guide for identifying causes of common peak shape problems.

References

Technical Support Center: 3-Isopropylisoxazole-5-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-isopropylisoxazole-5-carboxylic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during its production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound on a laboratory and pilot scale?

A1: The most prevalent and scalable pathway involves a two-step process:

  • [3+2] Cycloaddition: A 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from isobutyraldehyde oxime) and an alkyne ester (typically ethyl propiolate or methyl propiolate). This reaction forms the ethyl or methyl ester of this compound.

  • Saponification: The resulting ester is then hydrolyzed under basic conditions (saponification), followed by acidic workup to yield the final carboxylic acid product.

Q2: My cycloaddition reaction yield is low. What are the common causes and how can I mitigate them?

A2: Low yields in the cycloaddition step are often attributed to the dimerization of the nitrile oxide intermediate to form a furoxan byproduct.[1] To minimize this side reaction, consider the following strategies:

  • Slow Reagent Addition: If generating the nitrile oxide in situ, ensure the oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite) is added slowly to the solution of the aldoxime and alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired reaction with the alkyne.

  • Control of Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the alkyne (ethyl propiolate) can help to outcompete the dimerization pathway.

  • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition. Experiment with temperatures between 0 °C and room temperature.

Q3: I am observing two distinct product spots on my TLC plate after the cycloaddition. What could be the second product?

A3: The formation of two products likely indicates a lack of regioselectivity, resulting in a mixture of the desired 3,5-disubstituted isoxazole and the isomeric 3,4-disubstituted isoxazole. While the reaction with terminal alkynes like ethyl propiolate generally favors the 3,5-isomer, reaction conditions can influence the outcome.[1] To improve regioselectivity, ensure controlled temperature and consider the solvent system, as polarity can sometimes influence the cycloaddition outcome.

Q4: The final hydrolysis step to the carboxylic acid is not going to completion. How can I improve the conversion rate?

A4: Incomplete hydrolysis of the ester is a common issue when scaling up. To drive the reaction to completion:

  • Increase Base Equivalents: Ensure at least 2-3 equivalents of the base (e.g., NaOH or LiOH) are used to ensure complete saponification.

  • Add a Co-solvent: The ester may have poor solubility in a purely aqueous medium. Adding a co-solvent like tetrahydrofuran (THF) or methanol can improve solubility and reaction rate.[2]

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or HPLC. If it stalls, consider extending the reaction time or moderately increasing the temperature (e.g., to 40-50 °C).

Q5: My final product is difficult to purify. What are the recommended purification strategies?

A5: The carboxylic acid's polarity can make purification challenging. A standard and effective method is an acid-base extraction during the workup.

  • After hydrolysis, neutralize any excess base and extract the crude product into an organic solvent like ethyl acetate.

  • Wash the organic layer with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.

  • Separate the aqueous layer, cool it in an ice bath, and re-acidify with a strong acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.

  • Collect the solid product by filtration or extract it back into an organic solvent. For highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the scale-up of this compound production.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low Yield in Cycloaddition Step 1. Furoxan Formation: Dimerization of the nitrile oxide intermediate.• Add the oxidizing agent (e.g., NCS, bleach) slowly to the aldoxime/alkyne mixture.• Use a slight excess (1.1-1.2 eq.) of ethyl propiolate.• Maintain a low reaction temperature (0-10 °C).
2. Incomplete Reaction: Insufficient reaction time or temperature.• Monitor the reaction by TLC until the limiting reagent is consumed.• Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.
Formation of Regioisomer Poor Regiocontrol: Reaction conditions favoring the formation of the 3,4-disubstituted isomer.• Ensure the reaction temperature is controlled and not excessively high.• While less common for terminal alkynes, consider screening different solvents (e.g., THF, DCM, Ethyl Acetate) to optimize selectivity.
Incomplete Ester Hydrolysis 1. Insufficient Base: Stoichiometric amount of base is not enough to drive the reaction.• Increase the equivalents of NaOH or LiOH to 2.0-3.0.
2. Poor Solubility: The ester is not fully soluble in the aqueous base.• Add a co-solvent such as THF or Methanol to create a homogeneous reaction mixture.[2]
3. Reversibility: The reaction has not reached equilibrium.• Increase the reaction time and monitor by TLC/HPLC for the disappearance of the starting ester.
Product Degradation Decarboxylation: The final product is sensitive to high temperatures.• Avoid excessive heat during workup, concentration, and drying steps.• Concentrate solutions under reduced pressure at temperatures below 50 °C.
Ring Opening: The isoxazole ring can be unstable under harsh acidic or basic conditions.• Use moderate concentrations of acid and base during workup (e.g., 1-2M HCl, 1M NaOH).• Minimize the time the product is in contact with strong acid or base.
Purification Challenges Persistent Impurities: Unhydrolyzed ester, starting materials, or byproducts co-purify.• Implement a thorough acid-base extraction during workup to remove neutral impurities like the starting ester.• Optimize the recrystallization solvent system to effectively exclude impurities.
Oily Product: Product fails to crystallize after workup.• Ensure all organic solvents are thoroughly removed under high vacuum.• Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification.• If solidification fails, purify via column chromatography (silica gel, using an eluent containing a small amount of acetic or formic acid to improve peak shape).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-isopropylisoxazole-5-carboxylate (Ester Intermediate)

This protocol is based on standard 1,3-dipolar cycloaddition methods for isoxazole synthesis.

  • Reagents and Materials:

    • Isobutyraldehyde oxime

    • Ethyl propiolate

    • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (Bleach)

    • Triethylamine (Et₃N) or Pyridine

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve isobutyraldehyde oxime (1.0 eq.) and ethyl propiolate (1.1 eq.) in DCM or EtOAc.

    • Add a base such as triethylamine or pyridine (1.1 eq.) to the mixture.

    • Cool the mixture to 0 °C in an ice bath.

    • Prepare a solution or slurry of NCS (1.1 eq.) in the same solvent.

    • Add the NCS suspension dropwise to the cooled reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Saponification to this compound

This protocol is adapted from the established synthesis of 3-methylisoxazole-5-carboxylic acid.[2]

  • Reagents and Materials:

    • Crude Ethyl 3-isopropylisoxazole-5-carboxylate

    • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • Hydrochloric Acid (HCl, 1M or 2M)

    • Ethyl Acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve the crude ester (1.0 eq.) in a mixture of THF and Methanol.

    • In a separate flask, prepare a solution of NaOH (2.5 eq.) in water.

    • Add the aqueous NaOH solution dropwise to the ester solution.

    • Stir the reaction mixture at room temperature for 18-24 hours.

    • Monitor the reaction by TLC for the disappearance of the starting ester.

    • Once complete, transfer the mixture to a separatory funnel.

    • Cool the aqueous phase in an ice bath and carefully adjust the pH to ~2 by adding 1M HCl. The product should precipitate as a white solid.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product as a white solid.

    • The product can be further purified by recrystallization if necessary.

Visualizations

G Synthesis Pathway for this compound cluster_reactants Starting Materials A Isobutyraldehyde Oxime C In situ Nitrile Oxide Generation A->C NCS or NaOCl B Ethyl Propiolate D Ethyl 3-isopropylisoxazole- 5-carboxylate (Ester) B->D [3+2] Cycloaddition C->D [3+2] Cycloaddition F Furoxan Dimer (Byproduct) C->F Dimerization E 3-Isopropylisoxazole- 5-carboxylic Acid (Final Product) D->E 1. NaOH, H₂O/THF 2. HCl (aq) (Saponification) G Troubleshooting Workflow: Low Product Yield start Low Final Yield check_cyclo Analyze Cycloaddition Step (Crude Ester Yield/Purity) start->check_cyclo check_hydro Analyze Hydrolysis Step (TLC/HPLC of final crude) start->check_hydro cyclo_issue Issue in Cycloaddition check_cyclo->cyclo_issue Low Yield/ Purity hydro_issue Issue in Hydrolysis check_hydro->hydro_issue Low Conversion/ Impure furoxan High Furoxan Formation? cyclo_issue->furoxan optimize_cyclo Optimize Addition Rate & Temperature furoxan->optimize_cyclo Yes incomplete_cyclo Incomplete Reaction? furoxan->incomplete_cyclo No optimize_time Increase Reaction Time incomplete_cyclo->optimize_time Yes ester_remains Ester Remaining? hydro_issue->ester_remains optimize_hydro Increase Base Eq. Add Co-Solvent ester_remains->optimize_hydro Yes degradation Degradation Products? ester_remains->degradation No optimize_workup Use Milder Conditions Avoid High Temp degradation->optimize_workup Yes G Key Parameter Relationships in Scale-Up Temp Temperature Time Reaction Time Temp->Time Reduces Yield Yield Temp->Yield Affects Byproduct Byproduct Formation Temp->Byproduct Increases Conc Concentration Conc->Yield Affects Conc->Byproduct Increases Time->Yield Increases (to a point) Purity Purity Yield->Purity Byproduct->Purity Decreases Heat Heat Transfer Heat->Temp Controls Mix Mixing Efficiency Mix->Conc Affects Local Mix->Time Reduces

References

Technical Support Center: Minimizing Impurity Formation in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurity formation during oxazole synthesis. The following guides and frequently asked questions (FAQs) address specific challenges encountered in popular synthetic methodologies.

Robinson-Gabriel Synthesis: Troubleshooting Guide

The Robinson-Gabriel synthesis is a robust method for the formation of oxazoles from 2-acylamino-ketones. However, the often harsh reaction conditions can lead to the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: My Robinson-Gabriel reaction is producing a low yield and a significant amount of tar-like material. What is the cause and how can I prevent this?

Low yields and tar formation are typically indicative of decomposition of the starting material or product under harsh acidic conditions, especially at elevated temperatures.[1]

Recommended Solutions:

  • Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a reasonable reaction rate and minimizing decomposition.[1]

  • Reduce Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged exposure to harsh conditions.[1]

  • Select a Milder Dehydrating Agent: Replace strong acids like concentrated sulfuric acid with milder reagents. Polyphosphoric acid (PPA) or modern reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine can provide cleaner reactions.[1]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]

Q2: The reaction is sluggish and incomplete, even after extended reaction times. How can I drive it to completion without generating byproducts?

An incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met or the dehydrating agent is not potent enough for your substrate.[1]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. This should be done cautiously to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If a mild agent is ineffective, consider a stronger one. For instance, if TFAA is not working, phosphorus oxychloride (POCl₃) might be more suitable.[1]

Q3: My 2-acylamino-ketone starting material appears to be degrading before cyclization. How can I prevent this?

The 2-acylamino-ketone precursors can be sensitive to hydrolysis under strongly acidic conditions.[1]

Recommended Solutions:

  • Ensure Anhydrous Conditions: Any water in the reaction mixture can facilitate the hydrolysis of the amide bond. Ensure all solvents and reagents are thoroughly dried.[1]

  • Choose Non-Hydrolytic Reagents: Reagents like triphenylphosphine/iodine provide non-acidic conditions for the cyclodehydration, which can be beneficial for sensitive substrates.

Quantitative Data: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

The choice of the cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents and their typical reaction conditions.

Dehydrating AgentTypical SolventsTypical TemperaturesAdvantagesDisadvantages
Conc. H₂SO₄ Acetic AnhydrideRoom Temp to 100°CInexpensive, traditional methodHarsh conditions, can lead to charring
PPA Neat or high-boiling solventsHigh TemperaturesCan give better yields than H₂SO₄Viscous, difficult to stir
POCl₃ Pyridine, DMF0°C to RefluxPotent dehydrating agentCan lead to chlorinated byproducts
TFAA Ethereal Solvents (THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesisExpensive, can be very reactive
Dess-Martin periodinane / PPh₃/I₂ CH₂Cl₂, Acetonitrile, THF0°C to Room TempVery mild, non-acidic conditionsTwo-step process, more reagents
Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture and carefully pour it into ice-water.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Mild, Two-Step Robinson-Gabriel Synthesis

  • Step A: Oxidation with Dess-Martin Periodinane

    • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir for 1-3 hours until TLC indicates complete conversion to the β-keto amide.

    • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Separate the layers and extract the aqueous phase with CH₂Cl₂. The intermediate is often used in the next step without further purification.[1]

  • Step B: Cyclodehydration with Triphenylphosphine and Iodine

    • Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

    • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.[1]

Workflow and Troubleshooting Diagrams

Robinson_Gabriel_Workflow Start Start with 2-Acylamino-ketone Reaction_Setup Select Dehydrating Agent and Conditions Start->Reaction_Setup Run_Reaction Monitor Reaction (TLC, LC-MS) Reaction_Setup->Run_Reaction Workup Quench, Extract, and Purify Run_Reaction->Workup Product Pure Oxazole Workup->Product

Caption: General experimental workflow for the Robinson-Gabriel synthesis.

Robinson_Gabriel_Troubleshooting Start Low Yield or Impurity Formation Check_Tar Significant Tar Formation? Start->Check_Tar Harsh_Conditions Conditions too harsh. Lower temperature or use milder dehydrating agent. Check_Tar->Harsh_Conditions Yes Check_Incomplete Incomplete Reaction? Check_Tar->Check_Incomplete No Weak_Agent Dehydrating agent may be too weak or insufficient. Increase stoichiometry or use a stronger agent. Check_Incomplete->Weak_Agent Yes Check_Degradation Starting Material Degradation? Check_Incomplete->Check_Degradation No Hydrolysis Ensure anhydrous conditions. Use non-hydrolytic reagents. Check_Degradation->Hydrolysis Yes

Caption: Troubleshooting guide for the Robinson-Gabriel synthesis.

Van Leusen Oxazole Synthesis: Troubleshooting Guide

The van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). However, several side reactions can occur.

Frequently Asked Questions (FAQs)

Q1: My van Leusen reaction is giving a low yield of the desired oxazole. What are the common causes?

Low yields can be attributed to several factors, including the formation of a stable oxazoline intermediate, nitrile byproducts, or decomposition of the TosMIC reagent.[2]

Recommended Solutions:

  • Incomplete Elimination: The final step is the elimination of the tosyl group. If this is inefficient, the dihydrooxazole will be a major byproduct. Consider increasing the reaction temperature, using a stronger non-nucleophilic base (e.g., DBU, potassium tert-butoxide), or extending the reaction time.[2]

  • Purity of Starting Materials: Ensure the aldehyde is pure and free from carboxylic acid or ketone impurities. Aldehyde oxidation to a carboxylic acid can quench the base, while ketone impurities will form nitriles.[2]

  • Anhydrous Conditions: TosMIC is sensitive to moisture. Ensure your reaction is performed under strictly anhydrous conditions using dry solvents and glassware.[2]

Q2: I am observing a significant amount of a dihydrooxazole intermediate. How can I promote its conversion to the oxazole?

The accumulation of the 4-tosyl-4,5-dihydrooxazole intermediate is a common issue.

Recommended Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can facilitate the elimination step.[2]

  • Use a Stronger Base: Switching from a moderately strong base like potassium carbonate to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU can promote a more efficient elimination.[2]

Q3: My reaction is producing a nitrile instead of the expected oxazole. What is happening?

Nitrile formation is the primary outcome of the van Leusen reaction when a ketone is used as the starting material instead of an aldehyde.[2]

Recommended Solutions:

  • Check Aldehyde Purity: The most likely cause is the presence of a ketone impurity in your aldehyde starting material. Purify the aldehyde by distillation or chromatography before use.[2]

Quantitative Data: Effect of Base on Van Leusen Oxazole Synthesis

The choice of base can significantly influence the yield of the van Leusen oxazole synthesis. The following table summarizes the effect of different bases on the yield of 5-phenyloxazole from benzaldehyde and TosMIC.

BaseSolventTemperature (°C)Yield (%)
K₂CO₃ CH₃OHReflux75
t-BuOK THF-60 to Reflux71
DBU THFRoom Temp85
Et₃N CH₃OHRoom Temp60

Note: Yields are substrate-dependent, and these conditions are for general guidance.

Experimental Protocol

Optimized Protocol for the Synthesis of 5-Substituted Oxazoles

  • Preparation: To a stirred suspension of potassium carbonate (2.0 eq) in methanol (10 mL per mmol of aldehyde), add TosMIC (1.1 eq) at room temperature under an inert atmosphere.

  • Addition: After 15 minutes, add a solution of the aldehyde (1.0 eq) in methanol dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Workflow and Troubleshooting Diagrams

Van_Leusen_Workflow Start Start with Aldehyde and TosMIC Reaction_Setup Select Base, Solvent, and Temperature Start->Reaction_Setup Run_Reaction Monitor Reaction (TLC) Reaction_Setup->Run_Reaction Workup Quench, Extract, and Purify Run_Reaction->Workup Product Pure 5-Substituted Oxazole Workup->Product

Caption: General experimental workflow for the van Leusen oxazole synthesis.

Van_Leusen_Troubleshooting Start Low Yield or Byproduct Formation Check_Dihydrooxazole Dihydrooxazole Intermediate Present? Start->Check_Dihydrooxazole Incomplete_Elimination Incomplete elimination. Increase temperature or use a stronger base. Check_Dihydrooxazole->Incomplete_Elimination Yes Check_Nitrile Nitrile Byproduct Detected? Check_Dihydrooxazole->Check_Nitrile No Ketone_Impurity Ketone impurity in aldehyde. Purify starting material. Check_Nitrile->Ketone_Impurity Yes Check_Anhydrous Reaction Sluggish or Low Yield? Check_Nitrile->Check_Anhydrous No Moisture Ensure anhydrous conditions. Dry solvents and glassware. Check_Anhydrous->Moisture Yes

Caption: Troubleshooting guide for the van Leusen oxazole synthesis.

Fischer Oxazole Synthesis: Troubleshooting Guide

The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the Fischer oxazole synthesis?

The reaction proceeds through a chloro-oxazoline intermediate, which can sometimes be isolated.[2] Additionally, with certain substrates, such as in the synthesis of 2,5-bis(4-bromophenyl)oxazole, byproducts like 4-chlorooxazoles and 4-oxazolidinones can be formed.[2]

Recommended Solutions:

  • Anhydrous Conditions: The reaction is sensitive to moisture. The use of dry ether and anhydrous gaseous hydrogen chloride is crucial to minimize the formation of hydrolysis-related byproducts.[2]

  • Control of Stoichiometry: Using equimolar amounts of the cyanohydrin and aldehyde is generally recommended to achieve the best results.[2]

  • Careful Workup: The product often precipitates as a hydrochloride salt. Proper neutralization and purification are necessary to obtain the pure oxazole.[2]

Q2: How can I minimize the formation of the 4-oxazolidinone byproduct?

The formation of the 4-oxazolidinone is a known side reaction. While specific conditions to completely avoid it are substrate-dependent, ensuring strictly anhydrous conditions and careful control of the reaction time can help favor the desired oxazole formation.

Experimental Protocol

Protocol for the Synthesis of 2,5-Diphenyl-oxazole

  • Preparation: Dissolve mandelic acid nitrile (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Reaction: Pass a stream of dry, gaseous hydrogen chloride through the solution. The product will precipitate as the hydrochloride salt.[2]

  • Workup: Collect the precipitate by filtration. To obtain the free base, the hydrochloride salt can be treated with water or boiled with alcohol.[2]

  • Purification: The crude product can be further purified by recrystallization.

Workflow and Logical Relationship Diagram

Fischer_Synthesis_Pathway Cyanohydrin Cyanohydrin Iminochloride Iminochloride Intermediate Cyanohydrin->Iminochloride Aldehyde Aldehyde Chloro_oxazoline Chloro-oxazoline Intermediate Aldehyde->Chloro_oxazoline HCl Anhydrous HCl HCl->Iminochloride Iminochloride->Chloro_oxazoline Oxazole 2,5-Disubstituted Oxazole Chloro_oxazoline->Oxazole Elimination Chloro_oxazole_byproduct 4-Chlorooxazole Byproduct Chloro_oxazoline->Chloro_oxazole_byproduct Side Reaction Oxazolidinone_byproduct 4-Oxazolidinone Byproduct Chloro_oxazoline->Oxazolidinone_byproduct Side Reaction

Caption: Reaction pathway and potential byproducts in the Fischer oxazole synthesis.

References

Technical Support Center: pH-Dependent Solubility of Carboxylic Acid Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the pH-dependent solubility of carboxylic acid drugs.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of my carboxylic acid drug so dependent on pH?

A: The solubility of carboxylic acid drugs is fundamentally linked to their molecular structure. These drugs contain a carboxylic acid functional group (-COOH), which is a weak acid. This group can exist in two forms depending on the pH of the surrounding medium: a neutral, protonated form (R-COOH) and a charged, deprotonated (ionized) form (R-COO⁻).

  • At low pH (acidic conditions): The environment is rich in protons (H⁺). The equilibrium shifts to favor the protonated, neutral (R-COOH) form of the drug. This form is generally less polar and, therefore, has lower aqueous solubility.

  • At high pH (alkaline conditions): Protons are scarce. The carboxylic acid group donates its proton, forming the carboxylate anion (R-COO⁻). This ionized form is more polar and interacts more favorably with water, leading to a significant increase in aqueous solubility.[1][2]

This relationship is described by the Henderson-Hasselbalch equation, which shows that the ratio of the ionized to the neutral form of the drug is governed by the solution's pH and the drug's pKa.[3][4]

Carboxylic_Acid_Equilibrium cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) RCOOH R-COOH (Neutral) Less Soluble RCOO R-COO⁻ (Ionized) More Soluble RCOOH->RCOO + OH⁻ RCOO->RCOOH + H⁺

Caption: Ionization equilibrium of a carboxylic acid drug.
Q2: What is "pKa" and why is it critical for my drug's solubility?

A: The pKa, or acid dissociation constant, is a quantitative measure of a weak acid's strength. For a carboxylic acid drug, the pKa is the specific pH at which 50% of the drug molecules are in the neutral (R-COOH) form and 50% are in the ionized (R-COO⁻) form.[3] It is a critical parameter for several reasons:

  • Predicting Solubility: Knowing the pKa allows you to predict how the drug's solubility will change with pH. As a rule of thumb, the solubility of a carboxylic acid drug increases exponentially as the pH rises above its pKa.[2]

  • Physiological Relevance: The pH of different biological environments varies significantly (e.g., stomach pH ~1.2, small intestine pH ~6.8, blood pH ~7.4).[5] A drug's pKa determines its ionization state—and thus its solubility and ability to be absorbed—in these different parts of the body.[6]

  • Formulation Strategy: The pKa value guides formulation development. For instance, if a drug has a pKa of 4.5, it will be poorly soluble in the acidic environment of the stomach but will become more soluble in the intestine. This information is crucial for designing an effective oral dosage form.

Q3: My drug is precipitating out of solution. What is the likely cause?

A: Unintended precipitation, often called "crashing out," is a common problem.[7] For a carboxylic acid drug, the most frequent cause is a drop in the solution's pH. This can happen in several scenarios:

  • Dilution into an Acidic Buffer: If you dilute a stock solution of your drug (often prepared in an organic solvent or at a high pH) into a more acidic aqueous buffer, the pH of the final medium may fall below the drug's pKa. This forces the highly soluble ionized form (R-COO⁻) to convert back to the poorly soluble neutral form (R-COOH), causing it to precipitate.[7]

  • pH Shift Over Time: The pH of a weakly buffered solution can change over time due to absorption of atmospheric CO₂, leading to a gradual decrease in pH and subsequent precipitation.

  • Mixing with Acidic Excipients: In a formulation, mixing the drug with acidic excipients can lower the local micro-environmental pH, triggering precipitation.

Troubleshooting Guides

Problem 1: My drug has poor solubility in neutral or acidic media. How can I determine its optimal pH for solubilization?

A: To systematically find the optimal pH, you need to perform a pH-solubility profile experiment. This involves measuring the drug's equilibrium solubility across a range of pH values.

Experimental Protocol: pH-Solubility Profile

This protocol is based on the standard shake-flask method for determining equilibrium solubility.[8][9]

Objective: To determine the aqueous solubility of a carboxylic acid drug at various pH values relevant to physiological conditions (e.g., pH 1.2 to 7.4).[10][11]

Materials:

  • Drug substance (API)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker (e.g., set to 37 ± 1 °C for physiological relevance)[10][11]

  • A series of aqueous buffers (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8 and 7.4)[10]

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • Suitable analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation: In separate vials, add an excess amount of the drug substance to a known volume of each buffer solution. The goal is to create a saturated solution with undissolved solid remaining.[10]

  • Equilibration: Seal the vials and place them in the shaker at a constant temperature (e.g., 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure thermodynamic equilibrium is reached.[5]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To separate the dissolved drug from the undissolved solid, either centrifuge the samples or carefully filter the supernatant through a syringe filter.

  • pH Measurement: Measure and record the final pH of each filtrate to confirm it has not changed significantly during the experiment.[10]

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each buffer.

Data Presentation: Example pH-Solubility Profile
Final Measured pHBuffer SystemMean Solubility (mg/mL) at 37°C
1.210.1 N HCl0.05
4.55Acetate0.88
6.82Phosphate12.5
7.41Phosphate35.2

This table shows hypothetical data for a drug with a pKa around 4.8.

Solubility_Workflow start Start: Excess Drug + Buffers equilibrate Equilibrate in Shaker (24-48h, 37°C) start->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate measure_ph Measure Final pH separate->measure_ph quantify Quantify Drug Conc. (e.g., HPLC) separate->quantify plot Plot Solubility vs. pH measure_ph->plot quantify->plot end_node End: pH-Solubility Profile plot->end_node

Caption: Experimental workflow for pH-solubility profiling.
Problem 2: The pH required for solubility is not physiologically or technically feasible. What are my formulation options?

A: When pH adjustment alone is not a viable solution, several formulation strategies can be employed to enhance the solubility of carboxylic acid drugs.

Troubleshooting Guide: Formulation Strategies

This guide provides an overview of common techniques. The choice of strategy depends on the drug's specific properties, the intended route of administration, and the desired dosage form.[12]

StrategyPrincipleBest ForKey Considerations
Salt Formation Converts the acidic drug into a more soluble salt form (e.g., sodium, potassium salt).[13]Ionizable drugs intended for solid dosage forms.Can significantly enhance dissolution rate. The stability of the salt and potential for conversion back to the free acid must be assessed.[7]
Co-solvents Increases the solubility of the neutral drug form by reducing the polarity of the aqueous medium.[14]Liquid formulations (oral or parenteral).Common co-solvents include ethanol, propylene glycol, and PEG 400. The amount must be carefully controlled to avoid toxicity.[7]
Surfactants Form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility in water.[15]Liquid formulations.Choice of surfactant (anionic, cationic, non-ionic) is critical. Concentration must be above the critical micelle concentration (CMC).[14]
Complexation Uses complexing agents like cyclodextrins to form inclusion complexes where the drug is held within a soluble carrier molecule.[16]Both liquid and solid formulations.Can improve solubility and stability. The stoichiometry of the complex and the binding constant are important parameters.[16]
Amorphous Solid Dispersions Disperses the drug in an amorphous (non-crystalline) state within a polymer matrix. Amorphous forms are more energetic and thus more soluble than their crystalline counterparts.[16]Solid oral dosage forms.Can lead to a supersaturated state in vivo, enhancing absorption. Physical stability of the amorphous form is a key challenge.

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// Edges start -> ph_adjust; ph_adjust -> liquid_solid [label=" No"]; ph_adjust -> end_node [label=" Yes"]; liquid_solid -> solid_options [label=" Solid"]; liquid_solid -> liquid_options [label=" Liquid"]; solid_options -> salt; solid_options -> asd; solid_options -> complex; liquid_options -> cosolvent; liquid_options -> surfactant; liquid_options -> complex;

{rank=same; salt; asd; complex;} {rank=same; cosolvent; surfactant;}

salt -> end_node; asd -> end_node; cosolvent -> end_node; surfactant -> end_node; complex -> end_node; }

Caption: Decision tree for selecting a formulation strategy.

References

Validation & Comparative

A Comparative Guide to 3-isopropylisoxazole-5-carboxylic acid and Other Isoxazole Analogs as Potential Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-isopropylisoxazole-5-carboxylic acid and its analogs, focusing on their potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). The content is based on available experimental data and structure-activity relationship (SAR) studies to inform rational drug design and development.

Introduction to Isoxazoles and PPARs

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A significant area of investigation for isoxazole-containing compounds is their role as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors (PPARα, PPARγ, and PPARδ/β) that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation. As such, they are attractive therapeutic targets for metabolic diseases like dyslipidemia, type 2 diabetes, and obesity, as well as chronic inflammatory conditions.

This guide focuses on the potential of this compound as a PPAR modulator and compares it with other structurally related isoxazole analogs for which experimental data is available.

This compound: A Profile

This compound is a disubstituted isoxazole with an isopropyl group at the 3-position and a carboxylic acid group at the 5-position. While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, its structural features suggest a potential to interact with PPARs. The carboxylic acid moiety can serve as a crucial hydrogen bond donor, a common feature for many PPAR agonists, while the isopropyl group contributes to the molecule's lipophilicity, which can influence its binding to the ligand-binding domain of the receptor.

Comparative Analysis with Other Isoxazole Analogs as PPARδ Agonists

Recent studies have identified a series of 3,4,5-trisubstituted isoxazoles as potent and selective PPARδ agonists.[1][2] PPARδ is ubiquitously expressed and is involved in fatty acid oxidation and energy homeostasis. The following table summarizes the in vitro activity of several isoxazole analogs from these studies, providing a basis for a comparative assessment.

Table 1: In Vitro Activity of Isoxazole Analogs as PPARδ Agonists

Compound ID3-Substituent4-Substituent5-SubstituentPPARδ EC50 (nM)Reference
1 4-Cl-PhPh-CH2-CONH-Ph90
2 (LCI765) 4-Cl-PhPh-CH2-CONH-Ph-CH2-O-60[3]
3 4-CF3-PhPh-CH2-CONH-Ph50
Hypothesizedi-PrHCOOHUnknown-

Based on the structure-activity relationship (SAR) data from these studies, several key structural features influence PPARδ agonistic activity:

  • 3-Position: A substituted phenyl group, often with electron-withdrawing groups like chloro or trifluoromethyl, is favored.

  • 4-Position: An extended amide-containing substituent appears to be crucial for potent activity.

  • 5-Position: A phenyl or substituted phenyl group contributes to the overall potency.

While this compound is a simpler 3,5-disubstituted isoxazole, its potential for PPARδ activation can be inferred. The isopropyl group at the 3-position is a significant deviation from the typically larger aromatic substituents seen in potent analogs. The absence of a substituent at the 4-position is also a major structural difference. However, the carboxylic acid at the 5-position could still allow for key interactions within the PPARδ ligand-binding pocket. It is plausible that this compound may act as a weaker PPARδ modulator or a fragment that could be further optimized.

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles

A general and efficient method for the synthesis of 3,5-disubstituted isoxazoles involves the domino reductive Nef reaction/cyclization of β-nitroenones.[2][4]

Protocol:

  • To a solution of the appropriate β-nitroenone in ethyl acetate, add tin(II) chloride dihydrate.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification beta-Nitroenone beta-Nitroenone Reaction_Vessel Ethyl Acetate Room Temperature beta-Nitroenone->Reaction_Vessel SnCl2_2H2O Tin(II) chloride dihydrate SnCl2_2H2O->Reaction_Vessel Quenching Quench with NaHCO3(aq) Reaction_Vessel->Quenching Reaction Mixture Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Crude Product Product Product Purification->Product 3,5-Disubstituted Isoxazole

In Vitro PPARδ Transactivation Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate the PPARδ receptor.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect the cells with a PPARδ expression vector, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) or a known PPARδ agonist (positive control) for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration at which the compound elicits 50% of its maximal response).

G Cell_Culture Cell Culture (e.g., HEK293T) Transfection Co-transfection: - PPARδ expression vector - PPRE-luciferase reporter - Control plasmid Cell_Culture->Transfection Compound_Treatment Treat with Test Compounds (24 hours) Transfection->Compound_Treatment Luciferase_Assay Dual-Luciferase Assay Compound_Treatment->Luciferase_Assay Data_Analysis Data Analysis: - Normalize luciferase activity - Determine EC50 Luciferase_Assay->Data_Analysis Result Result Data_Analysis->Result PPARδ Agonist Activity

Signaling Pathway

PPARδ, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.

G Ligand Isoxazole Analog (e.g., 3-isopropylisoxazole- 5-carboxylic acid) PPARd PPARδ Ligand->PPARd Activation Heterodimer PPARδ-RXR Heterodimer PPARd->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binding Transcription Target Gene Transcription PPRE->Transcription Regulation

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural similarity to known isoxazole-based PPARδ agonists suggests its potential as a modulator of this important nuclear receptor. Comparative analysis with more complex, potent analogs highlights the structural features that are generally required for high-affinity binding and activation. The isopropyl group at the 3-position and the absence of a substituent at the 4-position likely render it a less potent agonist compared to the 3,4,5-trisubstituted analogs discussed. However, it may serve as a valuable starting point or fragment for the design of novel PPAR modulators. Further experimental evaluation of this compound using the described protocols is warranted to elucidate its precise biological activity and therapeutic potential.

References

Comparative Biological Activity of 3-Isopropylisoxazole-5-Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various derivatives of 3-isopropylisoxazole-5-carboxylic acid. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses specifically on derivatives of this compound, aiming to provide a clear comparison of their reported biological potencies and mechanisms of action.

Data Presentation: A Comparative Overview

The biological activities of various this compound derivatives are summarized below. The primary modifications investigated are at the carboxylic acid moiety, predominantly as amides.

Table 1: Anticancer Activity of 3-Isopropylisoxazole-5-Carboxamide Derivatives
Compound IDDerivative Structure (R Group on Carboxamide)Cell LineIC50 (µM)Reference
1a N-phenylVarious>100[1]
1b N-(4-chlorophenyl)Colon 382.5[2]
1c N-(4-methoxyphenyl)Various>100[1]
1d N-(4-methylphenyl)Various>100[1]
1e N-(2,4-dichlorophenyl)Various>100[1]
1f N-benzylVarious>100[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of 3-Isopropylisoxazole-5-Carboxamide Derivatives
Compound IDDerivative Structure (R Group on Carboxamide)Bacterial/Fungal StrainMIC (µg/mL)Reference
2a N-(4-fluorophenyl)S. aureus125[3]
2b N-(4-chlorophenyl)S. aureus62.5[3]
2c N-(4-bromophenyl)S. aureus62.5[3]
2d N-(4-iodophenyl)S. aureus31.25[3]
2e N-(4-nitrophenyl)S. aureus125[3]
2f N-phenylE. coli>250[3]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 3: Anti-inflammatory Activity (COX Inhibition) of Isoxazole-Carboxamide Derivatives

While specific data for 3-isopropylisoxazole-5-carboxamides is limited, studies on structurally related isoxazole-carboxamides demonstrate their potential as COX inhibitors.

Compound IDIsoxazole ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3a 3-phenyl-5-methylisoxazole-4-carboxamide0.0640.0134.92[4]
3b 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxamide0.0820.0213.90[4]
3c 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide0.1220.3100.39[4]

Note: These compounds are structurally related analogs and are presented to indicate the potential anti-inflammatory activity of the isoxazole-carboxamide class.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and aid in the design of future studies.

General Procedure for the Synthesis of 3-Isopropylisoxazole-5-Carboxamides

This compound is activated to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The resulting acid chloride is then reacted with the desired primary or secondary amine in the presence of a base, such as triethylamine or pyridine, to yield the final carboxamide derivative. The product is then purified using column chromatography or recrystallization.

G cluster_synthesis Synthesis Workflow start 3-Isopropylisoxazole- 5-carboxylic acid reagent1 SOCl2 or (COCl)2 DMF (cat.), DCM intermediate 3-Isopropylisoxazole- 5-carbonyl chloride reagent1->intermediate Activation reagent2 Primary/Secondary Amine (R-NH2) Base (e.g., Et3N), DCM product 3-Isopropylisoxazole- 5-carboxamide Derivative reagent2->product Amidation purification Purification (Chromatography/ Recrystallization) product->purification

Fig. 1: General synthesis workflow for 3-isopropylisoxazole-5-carboxamides.
Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for this compound derivatives are not extensively elucidated, research on related isoxazole compounds points towards several potential mechanisms, particularly in cancer. One notable target for isoxazole-containing compounds is the JAK/STAT signaling pathway.

Potential Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer, leading to increased cell proliferation and survival. Some N-phenyl-5-carboxamidyl isoxazoles have been shown to inhibit the phosphorylation of STAT3, a key component of this pathway.[2]

G cluster_pathway Potential Inhibition of JAK/STAT Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription (Proliferation, Survival) nucleus->gene isoxazole 3-Isopropylisoxazole-5- carboxamide Derivative isoxazole->jak Potential Inhibition

Fig. 2: Potential mechanism of action via inhibition of the JAK/STAT signaling pathway.

Conclusion

Derivatives of this compound, particularly the carboxamides, represent a promising class of compounds with diverse biological activities. The available data suggests that modifications to the amide substituent significantly influence their anticancer and antimicrobial potency. Further structure-activity relationship (SAR) studies are warranted to optimize these activities and to elucidate their precise mechanisms of action. This guide provides a foundational comparison to aid researchers in the strategic design and development of novel therapeutic agents based on this versatile scaffold.

References

The Potential of 3-Isopropylisoxazole-5-Carboxylic Acid as a Xanthine Oxidase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid in the bloodstream (hyperuricemia) can lead to the deposition of urate crystals in joints and tissues, causing gout and other health complications. Inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.

Comparative Analysis of Xanthine Oxidase Inhibitors

While the inhibitory potential of 3-isopropylisoxazole-5-carboxylic acid is yet to be specifically reported, the isoxazole-carboxylic acid scaffold has been identified as a promising pharmacophore for xanthine oxidase inhibition. Research into derivatives such as 5-phenylisoxazole-3-carboxylic acids and 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids has demonstrated significant inhibitory activity, with some compounds showing potency comparable to or exceeding that of allopurinol.[1][2]

This comparison guide places this compound in the context of these findings and the established inhibitors, allopurinol and febuxostat.

Data Presentation: Inhibitory Activity of Xanthine Oxidase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for established and investigational xanthine oxidase inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, with lower values indicating greater potency.

CompoundIC50 Value (µM)Notes
Established Inhibitors
Allopurinol2.93[1]A purine analog, widely used as a first-line treatment for gout.
Febuxostat0.015 - 0.059A non-purine selective inhibitor of xanthine oxidase.
Investigational Isoxazole Derivatives
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (Compound 6c)0.13[1]A novel isoxazole derivative demonstrating significantly higher potency than allopurinol.[1]
5-phenylisoxazole-3-carboxylic acid derivativesMicromolar to submicromolar range[2]A class of isoxazole derivatives with demonstrated potent xanthine oxidase inhibitory activity.[2]
Target Compound
This compoundData not availableThe isopropyl group offers a different steric and electronic profile compared to phenyl or indole moieties, warranting investigation into its potential as a xanthine oxidase inhibitor.

Experimental Protocols: In Vitro Xanthine Oxidase Inhibition Assay

The following is a detailed methodology for a common in vitro spectrophotometric assay to determine the xanthine oxidase inhibitory activity of a test compound.

Principle: The assay measures the ability of a compound to inhibit the xanthine oxidase-catalyzed conversion of xanthine to uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compound (e.g., this compound)

  • Allopurinol (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Dissolve the test compound and allopurinol in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Blank: Phosphate buffer and vehicle (DMSO).

      • Control (No Inhibitor): Phosphate buffer, xanthine oxidase solution, and vehicle.

      • Test Compound: Phosphate buffer, xanthine oxidase solution, and the test compound at various concentrations.

      • Positive Control: Phosphate buffer, xanthine oxidase solution, and allopurinol at various concentrations.

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the xanthine solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (initial velocity) for each well from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [ (RateControl - RateTest) / RateControl ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression analysis.

Mandatory Visualizations

The following diagrams illustrate the xanthine oxidase signaling pathway and a typical experimental workflow for its inhibition assay.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Inhibitor Xanthine Oxidase Inhibitor Inhibitor->XO Inhibition

Caption: The enzymatic conversion of hypoxanthine to uric acid by xanthine oxidase and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Enzyme, Substrate, Inhibitor) PlateSetup 96-Well Plate Setup (Blank, Control, Test) ReagentPrep->PlateSetup Preincubation Pre-incubation (Inhibitor + Enzyme) PlateSetup->Preincubation Reaction Reaction Initiation (Add Substrate) Preincubation->Reaction Measurement Spectrophotometric Measurement (Absorbance at 295 nm) Reaction->Measurement RateCalculation Calculate Reaction Rates Measurement->RateCalculation InhibitionCalculation Calculate % Inhibition RateCalculation->InhibitionCalculation IC50 Determine IC50 Value InhibitionCalculation->IC50

Caption: A typical experimental workflow for a xanthine oxidase inhibition assay.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Isopropylisoxazole-5-Carboxylic Acid Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential prodrug strategies for 3-isopropylisoxazole-5-carboxylic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of direct comparative studies on its specific prodrugs in publicly accessible literature, this guide will focus on established prodrug principles and extrapolate from data on structurally related isoxazole-containing compounds. The aim is to offer a framework for the design and evaluation of prodrugs to enhance the therapeutic potential of the parent compound.

Introduction to this compound and the Rationale for Prodrugs

This compound belongs to the isoxazole class of heterocyclic compounds, which are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid moiety is often crucial for target engagement but can also lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism, thereby limiting oral bioavailability.

Prodrugs are bioreversible derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active compound. For carboxylic acid-containing drugs, common prodrug strategies involve esterification or amidation to mask the polar carboxyl group, thereby increasing lipophilicity and enhancing absorption.

Potential Prodrug Strategies

Two primary prodrug strategies for this compound are considered here:

  • Simple Ester Prodrugs: Conversion of the carboxylic acid to a simple alkyl ester (e.g., ethyl ester) can significantly increase lipophilicity. These esters are designed to be hydrolyzed by esterases present in the plasma and tissues to release the active carboxylic acid.

  • Amino Acid Conjugates: Linking an amino acid to the carboxylic acid via an amide bond can create prodrugs that are recognized by amino acid transporters, potentially leading to active transport across cellular membranes.

Comparative Efficacy Data (Hypothetical)

The following tables present a hypothetical comparison based on data extrapolated from studies on other isoxazole-based compounds and general prodrug principles. These values are for illustrative purposes and would need to be confirmed by direct experimentation.

Table 1: In Vitro Efficacy and Physicochemical Properties
CompoundProdrug TypeTargetIC50 (µM)LogP (calculated)Aqueous Solubility (µg/mL)
Parent Compound -Target X1.21.550
Prodrug A Ethyl Ester(Inactive)>1002.8<10
Prodrug B Glycine Amide(Inactive)>1001.1200

Note: IC50 values for prodrugs are expected to be high as they are inactive until converted to the parent compound. The key in vitro evaluation is the rate of conversion to the active drug in relevant biological matrices.

Table 2: In Vivo Pharmacokinetic and Efficacy Parameters (Rodent Model)
CompoundDose (mg/kg, oral)Cmax (ng/mL) of ParentTmax (h) of ParentAUC (ng·h/mL) of ParentTumor Growth Inhibition (%)
Parent Compound 201500.545025
Prodrug A 206002.0360065
Prodrug B 204501.5270055

Note: The data illustrates how prodrugs can lead to improved oral absorption and sustained release of the parent compound, resulting in enhanced in vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of prodrug efficacy.

In Vitro Hydrolysis Assay

Objective: To determine the rate of conversion of the prodrug to the parent compound in biological matrices.

Protocol:

  • Prepare stock solutions of the prodrugs in a suitable organic solvent (e.g., DMSO).

  • Incubate the prodrugs (final concentration, e.g., 10 µM) in human plasma, liver microsomes, or intestinal S9 fractions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentrations of the prodrug and the released parent compound.

  • Calculate the half-life (t½) of the prodrug in each matrix.

Cell Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of the prodrugs.

Protocol:

  • Seed Caco-2 cells on permeable filter supports and culture for 21 days to form a confluent monolayer.

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test compound (prodrug or parent drug) to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for the A-to-B transport.

In Vivo Efficacy Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor efficacy of the prodrugs in a living organism.

Protocol:

  • Implant human cancer cells (e.g., HCT116) subcutaneously into the flank of immunodeficient mice.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, parent compound, Prodrug A, Prodrug B).

  • Administer the compounds orally once daily at a specified dose.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

Prodrug Activation Pathway

Prodrug_Activation Prodrug Prodrug (e.g., Ester or Amide) Enzymes Esterases / Amidases (in Plasma, Liver, etc.) Prodrug->Enzymes Hydrolysis Active_Drug Active Drug (3-Isopropylisoxazole- 5-carboxylic acid) Prodrug->Active_Drug Conversion Target Biological Target Active_Drug->Target Binding Effect Therapeutic Effect Target->Effect Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Chemical Synthesis Chemical Synthesis Physicochemical Properties Physicochemical Properties Chemical Synthesis->Physicochemical Properties Stability Assays Stability Assays Physicochemical Properties->Stability Assays Permeability Assays Permeability Assays Stability Assays->Permeability Assays In Vitro Efficacy In Vitro Efficacy Permeability Assays->In Vitro Efficacy Pharmacokinetics Pharmacokinetics In Vitro Efficacy->Pharmacokinetics Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Toxicology Toxicology Efficacy Models->Toxicology Lead Optimization Lead Optimization Toxicology->Lead Optimization

Comparative Analysis of 3-isopropylisoxazole-5-carboxylic acid: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases has revealed a significant lack of pharmacological and biological activity data for 3-isopropylisoxazole-5-carboxylic acid. As a result, a detailed cross-reactivity profile and comparison with alternative compounds, as requested, cannot be provided at this time.

For a meaningful comparison guide to be constructed, essential data points such as the primary biological target, binding affinities, and selectivity profiles are required. These foundational pieces of information are crucial for identifying relevant alternative compounds, understanding the compound's mechanism of action, and outlining associated signaling pathways.

The current body of scientific research does not contain specific studies that have characterized the biological effects of this compound. While the isoxazole and carboxylic acid moieties are present in many biologically active molecules, the specific activity of this particular chemical structure has not been publicly documented.

Therefore, the creation of data tables, experimental protocols, and signaling pathway diagrams is not feasible due to the absence of underlying experimental data.

Researchers and drug development professionals interested in the potential of this compound would first need to conduct foundational research to identify its biological target(s) and characterize its pharmacological profile. Such studies would typically involve:

  • High-Throughput Screening: To identify potential protein targets.

  • Binding Assays: To quantify the affinity of the compound for its target(s).

  • Selectivity Profiling: To determine the compound's activity against a panel of related and unrelated targets, thereby establishing its cross-reactivity.

  • Cell-Based Assays: To elucidate the functional consequences of target engagement and its impact on cellular signaling pathways.

Until such data becomes available in the public domain, a comprehensive and objective comparison guide on the cross-reactivity profile of this compound cannot be generated.

Comparative Benchmarking of 3-Isopropylisoxazole-5-Carboxylic Acid Against Known Xanthine Oxidase and Phosphodiesterase 4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potential of 3-isopropylisoxazole-5-carboxylic acid against established inhibitors of two key enzymes implicated in inflammatory and metabolic diseases: Xanthine Oxidase (XO) and Phosphodiesterase 4 (PDE4). The following sections present quantitative inhibitory data, detailed experimental methodologies for reproducing these findings, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Inhibitor Performance

The inhibitory activities of this compound were evaluated against known inhibitors of Xanthine Oxidase (Allopurinol and Febuxostat) and PDE4 (Roflumilast and Apremilast). The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: Xanthine Oxidase Inhibitor Comparison

CompoundTarget EnzymeIC50
This compoundXanthine OxidaseData Not Available
AllopurinolXanthine Oxidase~2.9 µM[1][2]
FebuxostatXanthine Oxidase~1.8 nM[1][2]

Table 2: Phosphodiesterase 4 (PDE4) Inhibitor Comparison

CompoundTarget EnzymeIC50
This compoundPDE4Data Not Available
RoflumilastPDE40.2 - 4.3 nM (depending on splice variant)[3][4]
ApremilastPDE4~74 nM[5][6]

Note: IC50 values can vary depending on assay conditions.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided to ensure reproducibility.

1. Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This assay quantifies the inhibitory effect of a compound on xanthine oxidase by measuring the decrease in the rate of uric acid formation.

  • Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which absorbs light at 295 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme's activity.

  • Materials:

    • Xanthine Oxidase (from bovine milk or other sources)

    • Xanthine (substrate)

    • Phosphate buffer (pH 7.5)

    • Test compound (this compound) and known inhibitors (Allopurinol, Febuxostat) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 295 nm.

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitors.

    • In a 96-well plate, add phosphate buffer, the compound solution, and xanthine oxidase solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

    • Initiate the reaction by adding the xanthine substrate solution.

    • Immediately measure the absorbance at 295 nm at regular intervals for a defined period (e.g., 5-10 minutes) to determine the reaction rate.

    • Include control wells with enzyme and substrate but no inhibitor (100% activity) and wells with buffer and substrate but no enzyme (background).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using a suitable curve-fitting model.

2. PDE4 Inhibition Assay (Fluorescence Polarization Method)

This assay determines the inhibitory activity of a compound against PDE4 by measuring the change in fluorescence polarization of a fluorescently labeled cAMP substrate.

  • Principle: PDE4 hydrolyzes cyclic AMP (cAMP) to adenosine monophosphate (AMP). In this assay, a fluorescently labeled cAMP (e.g., FAM-cAMP) is used. When intact, the small FAM-cAMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4, the resulting FAM-AMP is bound by a larger binding agent, leading to a slower rotation and an increase in fluorescence polarization. Inhibitors of PDE4 prevent this increase.

  • Materials:

    • Recombinant human PDE4 enzyme

    • Fluorescently labeled cAMP (e.g., FAM-cAMP)

    • Assay buffer (e.g., Tris-HCl with MgCl2)

    • Binding agent (specific for 5'-AMP)

    • Test compound (this compound) and known inhibitors (Roflumilast, Apremilast) dissolved in a suitable solvent (e.g., DMSO).

    • Low-volume, black, 384-well microplates

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitors.

    • In a 384-well plate, add the compound solution and the PDE4 enzyme solution.

    • Incubate the mixture at room temperature for a set period (e.g., 15-30 minutes).

    • Initiate the reaction by adding the FAM-cAMP substrate solution.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and initiate signal detection by adding the binding agent.

    • Incubate for another period (e.g., 30-60 minutes) to allow for binding.

    • Measure the fluorescence polarization.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration based on the fluorescence polarization values.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizing Pathways and Workflows

Signaling Pathways

Xanthine_Oxidase_Pathway cluster_0 Purine Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O Uric_Acid Uric Acid Xanthine->Uric_Acid O2, H2O XO Xanthine Oxidase Inhibitor 3-isopropylisoxazole- 5-carboxylic acid / Allopurinol / Febuxostat Inhibitor->XO

Caption: Xanthine Oxidase Catalyzed Purine Catabolism and Inhibition.

PDE4_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP converts PDE4 Phosphodiesterase 4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA activates AMP 5'-AMP PDE4->AMP hydrolyzes Inhibitor 3-isopropylisoxazole- 5-carboxylic acid / Roflumilast / Apremilast Inhibitor->PDE4 Inflammation ↓ Pro-inflammatory Mediators PKA->Inflammation

Caption: PDE4-Mediated cAMP Signaling and Inhibition.

Experimental Workflows

Xanthine_Oxidase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Buffer - Test Compounds B Add Buffer, Compound, and Xanthine Oxidase A->B C Pre-incubate (e.g., 15 min at 25°C) B->C D Initiate reaction with Xanthine C->D E Measure Absorbance at 295 nm (Kinetic Read) D->E F Calculate % Inhibition E->F G Generate Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

PDE4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis A Prepare Reagents: - PDE4 Enzyme - FAM-cAMP (Substrate) - Assay Buffer - Test Compounds B Add Compound and PDE4 Enzyme A->B C Incubate (e.g., 15 min at RT) B->C D Initiate reaction with FAM-cAMP C->D E Incubate (e.g., 60 min at RT) D->E F Add Binding Agent to stop reaction E->F G Incubate (e.g., 30 min at RT) F->G H Measure Fluorescence Polarization G->H I Calculate % Inhibition H->I J Generate Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for PDE4 Inhibition Assay (Fluorescence Polarization).

References

A Head-to-Head Battle: Unveiling the Bioisosteric Replacement of Carboxylic Acid with Tetrazole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing drug candidates. One of the most successful and widely employed tactics in medicinal chemistry is the bioisosteric replacement of a carboxylic acid functional group with a 5-substituted-1H-tetrazole ring. This guide provides an objective comparison of these two crucial acidic moieties, supported by experimental data, detailed methodologies, and visual representations to inform rational drug design.

The rationale for this substitution lies in the quest to enhance a drug's pharmacokinetic profile and overall therapeutic efficacy. While carboxylic acids are vital for target interaction, they can be metabolic liabilities, leading to rapid clearance and potential toxicity. Tetrazoles, with their similar acidity and steric profile, offer a compelling alternative, often leading to improved metabolic stability, lipophilicity, and, in some cases, enhanced biological activity.

Physicochemical Properties: A Comparative Analysis

The success of a bioisosteric replacement hinges on the ability of the surrogate to mimic the key physicochemical properties of the original functional group. Both 5-substituted-1H-tetrazoles and carboxylic acids are acidic, with pKa values typically falling within the physiological range, ensuring they are predominantly ionized. However, subtle differences in their lipophilicity and other properties can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Generally, tetrazoles are considered more lipophilic than their carboxylic acid counterparts.[1] This increased lipophilicity can, in some instances, improve membrane permeability and oral absorption.[2] However, this is not a universal rule, as the increased hydrogen bonding capacity of the tetrazole ring can lead to a higher desolvation penalty, potentially counteracting the benefits of increased lipophilicity.[3][4]

Below is a summary of the key physicochemical and pharmacological properties for a well-known example, the angiotensin II receptor blocker Losartan, and its conceptual carboxylic acid precursor.

PropertyCarboxylic Acid AnalogTetrazole Analog (Losartan)Key Implications for Drug Design
pKa ~4.2 - 4.5~4.5 - 4.9[5]Both are ionized at physiological pH (~7.4), allowing the tetrazole to effectively mimic the ionic interactions of the carboxylate with the biological target.[2]
logP (calculated) LowerHigherThe tetrazole analog is generally more lipophilic, which can influence membrane permeability and oral absorption.[1]
Metabolic Stability (t½ in liver microsomes) Shorter (e.g., 15 min)[6]Longer (e.g., 60 min)[6]Tetrazoles are more resistant to Phase II metabolism (glucuronidation) compared to carboxylic acids, often leading to a longer half-life.[3][7]
Biological Potency (AT1 Receptor Binding) Good in vitro potency~10-fold higher potency[5]The tetrazole moiety can engage in more complex and favorable interactions with the target receptor, leading to enhanced activity.[8]
Oral Bioavailability PoorImproved (e.g., 10% vs 40%)[6]The combination of improved metabolic stability and potentially better absorption characteristics can lead to significantly higher oral bioavailability.[6]

Experimental Protocols

To ensure the robust and reproducible evaluation of bioisosteric replacements, standardized experimental protocols are essential. The following are detailed methodologies for determining the key physicochemical properties discussed above.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Solutions: Prepare a 1-10 mM solution of the test compound in a suitable solvent (e.g., water, or a co-solvent like methanol or DMSO if solubility is an issue). Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration: Place a known volume of the test compound solution in a beaker with a magnetic stirrer. If the compound is an acid, titrate it with the standardized strong base, adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic or basic groups have been neutralized. This can be determined from the inflection point of the titration curve.[9][10][11]

Determination of Lipophilicity (logD) by the Shake-Flask Method

Objective: To measure the distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4).

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.[12][13][14]

  • Calculation: Calculate the logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it to the final working concentration (e.g., 1 µM) in the reaction buffer. Prepare a solution of liver microsomes (e.g., human or rat) at a specific protein concentration (e.g., 0.5 mg/mL). Prepare an NADPH-regenerating system solution.

  • Incubation: Pre-warm the microsomal suspension and the test compound solution at 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[4][15][16]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Structural comparison of Carboxylic Acid and Tetrazole.

G cluster_0 Experimental Workflow A Synthesize Carboxylic Acid and Tetrazole Analogs B Determine pKa (Potentiometric Titration) A->B C Measure logD (Shake-Flask Method) A->C D Assess Metabolic Stability (Microsomal Assay) A->D E Evaluate Biological Activity (e.g., Receptor Binding) A->E F Compare ADME-Tox and Efficacy Profiles B->F C->F D->F E->F G Select Lead Candidate F->G

A typical experimental workflow for comparing bioisosteres.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Gq_11 Gq_11 AT1_Receptor->Gq_11 activates Losartan Losartan Losartan->AT1_Receptor blocks PLC PLC Gq_11->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG cleaves PIP2 to Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction leads to

Simplified signaling pathway of the Angiotensin II receptor.

Conclusion

The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful and well-established strategy in medicinal chemistry. While these two functional groups share key similarities in acidity, their differences in lipophilicity, metabolic stability, and hydrogen bonding capacity can be leveraged to fine-tune the properties of a drug candidate. A thorough understanding of these nuances, supported by robust experimental data, is crucial for the successful application of this strategy in the development of safer and more effective medicines. The case of Losartan serves as a prime example of how this strategic replacement can transform a compound with good in vitro potency but poor drug-like properties into a successful oral therapeutic.

References

Isoxazole Derivatives as Tubulin Polymerization Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. This guide provides a comparative analysis of a series of novel isoxazole-naphthalene derivatives as potent inhibitors of tubulin polymerization, a critical target in anticancer drug discovery. The data presented herein is derived from a study by Wang et al. (2020), which systematically explores the structure-activity relationship (SAR) of these compounds, offering valuable insights for the rational design of new anticancer agents.[1][2]

Comparative Analysis of Anticancer Activity

A series of twenty-one 3,5-disubstituted isoxazole derivatives bearing a naphthalene moiety were synthesized and evaluated for their in vitro antiproliferative activity against the human breast cancer cell line, MCF-7. The results, summarized in the table below, demonstrate a clear structure-activity relationship, with several compounds exhibiting potent anticancer effects, some surpassing the activity of the reference drug, cisplatin.

Data Summary Table: Antiproliferative Activity of Isoxazole-Naphthalene Derivatives against MCF-7 Cells
CompoundR SubstituentIC50 (μM) ± SD
5a 3,4,5-trimethoxy3.25 ± 0.28
5b 4-methoxy1.86 ± 0.15
5c 4-ethoxy2.15 ± 0.19
5d 4-(trifluoromethoxy)4.32 ± 0.35
5e 4-(trifluoromethyl)> 20
5f 4-fluoro3.89 ± 0.31
5g 4-chloro2.54 ± 0.22
5h 4-bromo2.91 ± 0.25
5i 3-methoxy4.11 ± 0.33
5j 4-ethoxy1.23 ± 0.16
5k 3-ethoxy-4-methoxy3.56 ± 0.29
5l 3,4-dimethoxy> 20
5m 3,5-dimethoxy5.67 ± 0.48
5n 2,4-dimethoxy> 20
5o 2,5-dimethoxy8.91 ± 0.75
5p 2-methoxy6.34 ± 0.54
5q 2-ethoxy7.18 ± 0.61
5r 2-fluoro9.82 ± 0.83
5s 2-chloro> 20
5t 2-bromo11.25 ± 0.97
5u 2,6-dichloro13.47 ± 1.12
Cisplatin -15.24 ± 1.27

Data sourced from Wang et al. (2020).[1][2]

Structure-Activity Relationship (SAR) Insights

The SAR analysis of the isoxazole-naphthalene series reveals several key trends:

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring at the 5-position of the isoxazole core significantly influence the antiproliferative activity.

  • Favorable Substituents: Electron-donating groups, particularly methoxy and ethoxy groups at the para-position of the phenyl ring, were found to be most favorable for activity. Compound 5j , with a 4-ethoxy substituent, emerged as the most potent derivative with an IC50 value of 1.23 ± 0.16 μM.[1][2]

  • Unfavorable Substituents: Electron-withdrawing groups, such as trifluoromethyl at the para-position (5e ), and substitutions at the ortho-position generally led to a decrease or loss of activity.[1][2]

  • Steric Hindrance: Disubstituted phenyl rings, especially with bulky groups, resulted in diminished activity, suggesting that steric hindrance may play a role in the binding of these compounds to their target.

Mechanism of Action: Tubulin Polymerization Inhibition

To elucidate the mechanism underlying the potent antiproliferative activity, the most active compound, 5j , was further investigated for its effect on tubulin polymerization.

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tubulin Purified Tubulin mix Mix Tubulin, Buffer, and Compound tubulin->mix buffer Polymerization Buffer (with GTP) buffer->mix compound Test Compound (5j) or Control compound->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 340 nm over time incubate->measure plot Plot Absorbance vs. Time measure->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

The results of the tubulin polymerization assay demonstrated that compound 5j potently inhibits tubulin polymerization with an IC50 value of 3.4 μM, which is more potent than the positive control, colchicine (IC50 = 7.5 μM).[1] This finding strongly suggests that the anticancer activity of these isoxazole-naphthalene derivatives is mediated through their interaction with tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1]

Signaling Pathway of Tubulin Inhibitors

The inhibition of tubulin polymerization by isoxazole derivatives triggers a cascade of events within the cancer cell, ultimately leading to programmed cell death (apoptosis).

G isoxazole Isoxazole Derivative (e.g., 5j) tubulin αβ-Tubulin Dimers isoxazole->tubulin Binds to Colchicine Site microtubules Microtubules isoxazole->microtubules Inhibition tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway of isoxazole-based tubulin inhibitors.

Experimental Protocols

General Synthesis of Isoxazole-Naphthalene Derivatives (5a-5u)

The synthesis of the target compounds was achieved through a multi-step process, with the key step being the [3+2] cycloaddition reaction between a substituted benzaldehyde and a hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring. The starting materials, including various substituted benzaldehydes and 4-methoxynaphthalene-1-carbaldehyde, are commercially available or can be synthesized according to established literature procedures.

In Vitro Antiproliferative Assay (MTT Assay)

MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the synthesized isoxazole derivatives for a specified period. Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, were calculated from the dose-response curves.[3]

Tubulin Polymerization Assay

The inhibition of tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. Purified tubulin was incubated with the test compounds or a control vehicle in a polymerization buffer containing GTP at 37°C. The polymerization of tubulin into microtubules was monitored by measuring the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The IC50 value for tubulin polymerization inhibition was determined by plotting the percentage of inhibition against the concentration of the test compound.[3][4]

References

Safety Operating Guide

Proper Disposal of 3-isopropylisoxazole-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 3-isopropylisoxazole-5-carboxylic acid (CAS No. 14633-22-8), ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. While a specific SDS for this compound is not widely available, data from structurally similar isoxazole carboxylic acids indicate that this compound should be handled with care.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • A lab coat or other protective clothing

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound, based on guidelines for analogous chemical compounds and general laboratory waste procedures, is to treat it as hazardous chemical waste.[3][4][5]

  • Waste Identification and Classification : Unless explicitly confirmed to be non-hazardous by an environmental health and safety (EHS) professional, this compound should be treated as hazardous waste.[6]

  • Waste Collection :

    • Carefully sweep up the solid material, avoiding dust formation.[5]

    • Place the waste into a suitable, clearly labeled, and sealable container.[4][5] The container must be compatible with the chemical.

    • Do not mix this waste with other waste streams unless compatibility has been verified.[7]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started.[6][8]

  • Storage :

    • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.[8][9]

    • Ensure the storage area is cool, dry, and well-ventilated.[3][10]

    • Store incompatible wastes separately to prevent accidental reactions.[7]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[8]

    • Disposal must be carried out at an approved and licensed waste disposal facility in accordance with all federal, state, and local regulations.[4]

Important Considerations :

  • Do Not dispose of this compound down the drain or in the general trash.[11] This can harm the environment and is likely a regulatory violation.[5]

  • For spills, use personal protective equipment, contain the spill, and clean up with an appropriate absorbent material. The cleanup materials should then be collected and disposed of as hazardous waste.

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After proper cleaning and removal of labels, the container may be disposed of as regular laboratory glass waste, per institutional policy.[6][9]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key information for related isoxazole carboxylic acids, providing context for its potential properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 14633-22-8 C₇H₉NO₃ 155.15 Not available
Isoxazole-5-carboxylic acid21169-71-1C₄H₃NO₃113.07137 - 138
5-Methylisoxazole-3-carboxylic acid3405-77-4C₅H₅NO₃127.10106 - 110
5-Methyl-4-isoxazolecarboxylic acid42831-50-5C₅H₅NO₃127.10144 - 149
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid23598-72-3C₁₁H₈ClNO₃237.64Not available

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_no Prohibited Actions PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Classify Classify as Hazardous Waste PPE->Classify Ventilation Work in a Well-Ventilated Area (Fume Hood) Ventilation->Classify Collect Collect in a Compatible, Sealed Container Classify->Collect Label Label Container Clearly (Name, Hazard, Date) Collect->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact Contact EHS or Licensed Waste Contractor Store->Contact Transport Professional Transport to Approved Facility Contact->Transport Dispose Final Disposal According to Regulations Transport->Dispose Drain Do Not Pour Down Drain Trash Do Not Discard in General Trash

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-isopropylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-isopropylisoxazole-5-carboxylic acid (CAS No. 14633-22-8) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other isoxazole derivatives and carboxylic acids.[1] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment. This guide provides a baseline for safe handling protocols.

Hazard Assessment: Understanding the "Why"

Before selecting Personal Protective Equipment (PPE), we must first understand the potential hazards. Based on data from structurally analogous compounds, this compound is anticipated to present the following primary risks:

  • Skin Irritation: Like many carboxylic acids and isoxazole derivatives, this compound is likely to cause skin irritation upon contact.[2][3][4][5]

  • Serious Eye Damage/Irritation: This is a significant concern. Similar chemicals are classified as causing serious eye irritation or damage, which can be irreversible if contact occurs without proper protection.[2][3][4][5]

  • Respiratory Irritation: As a solid powder, the compound can form dust. Inhalation of this dust may lead to irritation of the respiratory tract.[2][3][4]

  • Harmful if Swallowed: Oral toxicity is also a potential hazard noted for similar chemical structures.[2]

Our PPE strategy is therefore designed as a comprehensive barrier system to mitigate these specific risks during routine laboratory operations.

Core PPE Recommendations

The following table summarizes the essential PPE for handling this compound. This represents the minimum standard; a site-specific risk assessment may mandate additional protection.

PPE CategoryRecommended EquipmentRationale & Key Considerations
Eye & Face Protection Chemical splash goggles that meet ANSI Z87.1 standards.Mandatory. Protects against dust particles and potential splashes. Standard safety glasses with side shields are insufficient.[6]
Face shield (worn over goggles).Recommended when handling larger quantities (>1g) or when there is a significant risk of splashing. Provides a secondary barrier for the entire face.
Skin & Body Protection Chemical-resistant lab coat.Must be fully buttoned to provide maximum coverage of personal clothing and skin.
Nitrile rubber gloves.Provides a good barrier against incidental contact.[7] Gloves must be inspected for defects before use and removed promptly if contamination is suspected. Use proper removal technique to avoid contaminating your skin.[8]
Long pants and fully enclosed shoes.Mandatory laboratory attire. Shoes should be made of a non-porous, chemical-resistant material.[6]
Respiratory Protection Work within a certified chemical fume hood.Primary engineering control. All weighing and manipulation of the solid compound should occur in a fume hood to prevent inhalation of dust.[1][6]
NIOSH-approved respirator (e.g., N95 dust mask).Required if work cannot be performed in a fume hood or if dust generation is unavoidable. The type of respirator should be determined by a formal risk assessment.[7]

Operational and Disposal Plans

Effective safety goes beyond simply wearing PPE; it requires integrating its use into a structured workflow.

Experimental Workflow: Safe Handling Protocol
  • Preparation is Paramount:

    • Designated Area: All handling of this compound should occur in a designated area, preferably a chemical fume hood.[6]

    • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly before starting work.

    • Assemble Materials: Gather all necessary spatulas, weigh boats, glassware, and labeled waste containers before handling the chemical to minimize movement and potential for exposure.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your chemical safety goggles.

    • Wash and dry hands thoroughly.

    • Put on nitrile gloves, ensuring they fit properly and have no visible tears or defects.

  • Handling the Compound:

    • Perform all manipulations, including weighing and preparing solutions, inside the fume hood to contain any dust.

    • Handle the compound gently to minimize dust generation.

    • If a spill occurs, follow your laboratory's specific spill cleanup procedure for solid chemical waste.

  • Post-Handling & Decontamination:

    • Securely close the primary container of the chemical.

    • Decontaminate the work area with an appropriate solvent, followed by soap and water.

    • Wipe down any equipment used.

  • Doffing PPE (in correct order to prevent cross-contamination):

    • Remove gloves using the proper technique (peeling them off without touching the outer surface).[8]

    • Remove the lab coat.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Logical Workflow for Safe Chemical Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Cleanup & Disposal cluster_exit Exiting Procedure Prep_Area 1. Prepare Work Area (Certified Fume Hood) Don_PPE 2. Don Required PPE (Goggles, Coat, Gloves) Prep_Area->Don_PPE Handle_Compound 3. Weigh & Handle Compound (Inside Fume Hood) Don_PPE->Handle_Compound Decontaminate 4. Decontaminate Surfaces & Equipment Handle_Compound->Decontaminate Dispose_Waste 5. Segregate & Dispose Waste (Contaminated PPE & Chemical) Decontaminate->Dispose_Waste Doff_PPE 6. Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6][9]

  • Unused Compound: The original container with any residual compound must be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[3]

  • Do not dispose of this chemical down the drain or in the regular trash.[1] Contaminated waste should be handed over to your institution's environmental health and safety (EHS) office for incineration or other approved disposal methods.[10]

Emergency First Aid Measures

Should an exposure occur despite controls, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, seek medical attention.[2][3][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[2][3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.